Brilanestrant
Beschreibung
Brilanestrant is an orally available, nonsteroidal selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon oral administration, this compound binds to the estrogen receptor and induces a conformational change that results in the degradation of the receptor. This may inhibit the growth and survival of ER-expressing cancer cells.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURHGPHDEVGCEZ-KJGLQBJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336037 | |
| Record name | Brilanestrant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365888-06-7 | |
| Record name | Brilanestrant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365888067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0810 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12253 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brilanestrant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRILANESTRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM2R1A06R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GDC-0810: A Technical Guide to a Novel Selective Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0810, also known as brilanestrant, is a novel, orally bioavailable, non-steroidal selective estrogen receptor (SERD) degrader.[1][2][3][4] It was developed to target estrogen receptor-positive (ER+) breast cancer by not only antagonizing the estrogen receptor (ER) but also inducing its degradation.[3][4][5] This dual mechanism of action offers a potential advantage over traditional endocrine therapies, particularly in the context of acquired resistance.[6][7] GDC-0810 has shown robust activity in both tamoxifen-sensitive and tamoxifen-resistant preclinical models.[3][4][6][8] Although its clinical development was ultimately discontinued, the study of GDC-0810 has provided valuable insights into the development of oral SERDs.[8][9]
Mechanism of Action
GDC-0810 exerts its therapeutic effect through a dual mechanism:
-
Competitive Antagonism: Like selective estrogen receptor modulators (SERMs), GDC-0810 competitively binds to the estrogen receptor, preventing the binding of estradiol and subsequent activation of ER-mediated gene transcription.[3][4]
-
Receptor Degradation: Uniquely, upon binding, GDC-0810 induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the 26S proteasome.[3][4][10] This leads to a reduction in the total cellular levels of ERα, thereby inhibiting both ligand-dependent and ligand-independent ER signaling pathways.[3][4]
This dual action is particularly relevant in the context of resistance to aromatase inhibitors, where tumors can remain dependent on ER signaling, sometimes through ligand-independent mechanisms driven by ESR1 mutations.[3][4][11]
Signaling Pathway and Mechanism of Action
References
- 1. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 2. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Brilanestrant: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brilanestrant (GDC-0810, ARN-810) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the methodologies of key experiments, presents quantitative data in structured tables, and visualizes the underlying signaling pathways and experimental workflows. Although the clinical development of this compound was discontinued, the extensive preclinical data available offers valuable insights for the development of next-generation endocrine therapies.[1]
Chemical Structure and Properties
This compound is a complex nonsteroidal molecule with the IUPAC name (2E)-3-{4-[(1E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl]phenyl}prop-2-enoic acid.[2] Its structure is characterized by a central tetrasubstituted alkene core.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2E)-3-{4-[(1E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl]phenyl}prop-2-enoic acid | [2] |
| Synonyms | GDC-0810, ARN-810, RG-6046, RO-7056118 | [2] |
| CAS Number | 1365888-06-7 | [2] |
| Molecular Formula | C₂₆H₂₀ClFN₂O₂ | [2] |
| Molecular Weight | 446.91 g/mol | [2] |
Mechanism of Action: A Selective Estrogen Receptor Degrader (SERD)
This compound functions as a SERD, exhibiting a dual mechanism of action against the estrogen receptor alpha (ERα).[1] It competitively binds to ERα, acting as a full antagonist to prevent the binding of its natural ligand, estradiol, and subsequent transcriptional activation of target genes.[3][4] Crucially, upon binding, this compound induces a conformational change in the ERα protein, targeting it for ubiquitination and subsequent degradation by the 26S proteasome.[4][5] This leads to a significant reduction in the total cellular levels of ERα, thereby abrogating both ligand-dependent and -independent ERα signaling pathways.[5]
Figure 1: Mechanism of action of this compound as a SERD.
Biological Activity and In Vitro Efficacy
This compound has demonstrated potent activity in a range of preclinical in vitro assays, effectively binding to ERα, inducing its degradation, and inhibiting the proliferation of ER-positive breast cancer cells.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line / System | Endpoint | Value | Reference(s) |
| ERα Binding Affinity | Cell-free | IC₅₀ | 6.1 nM | [3][4] |
| ERβ Binding Affinity | Cell-free | IC₅₀ | 8.8 nM | [3][4] |
| ERα Degradation | MCF-7 | EC₅₀ | 0.7 nM | [3][4] |
| MCF-7 Cell Viability | MCF-7 | IC₅₀ | 2.5 nM | [3][4] |
| ERα Transcriptional Antagonism | 3x ERE Reporter | IC₅₀ | 2.0 nM | [6] |
Experimental Protocols
ERα Competitive Binding Assay
This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
-
Principle: A fixed concentration of radiolabeled estradiol ([³H]-E2) is incubated with a source of ERα (e.g., purified recombinant human ERα or rat uterine cytosol) in the presence of varying concentrations of this compound. The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
General Protocol Outline:
-
Prepare assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer).
-
Incubate recombinant human ERα with a constant concentration of [³H]-estradiol and serial dilutions of this compound.
-
Separate bound from free radioligand using a method such as hydroxylapatite precipitation or filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate IC₅₀ values by non-linear regression analysis.
-
ERα Degradation Assay (In-Cell Western & Western Blot)
These assays measure the reduction in cellular ERα protein levels following treatment with this compound.
-
Principle: ER-positive breast cancer cells (e.g., MCF-7) are treated with this compound for a specified time. The amount of remaining ERα protein is then quantified relative to an untreated control.
-
In-Cell Western Protocol Outline: [4][5]
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere.
-
Treat cells with a dose-response of this compound for 4 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against ERα, followed by a fluorescently labeled secondary antibody.
-
Quantify the fluorescence intensity using an imaging system.
-
-
Western Blot Protocol Outline: [5]
-
Culture and treat MCF-7 cells with this compound (e.g., 100 nM) for various time points (e.g., 2, 4, 6 hours). A proteasome inhibitor (e.g., MG132) can be used as a control to confirm proteasome-dependent degradation.
-
Lyse the cells and determine the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Figure 2: Workflow for ERα degradation assays.
MCF-7 Cell Viability Assay
This assay determines the cytotoxic and cytostatic effects of this compound on ER-positive breast cancer cells.
-
Principle: MCF-7 cells are cultured in the presence of various concentrations of this compound for several days. Cell viability is then assessed using a luminescent or colorimetric method that measures a parameter indicative of cell number, such as ATP content or metabolic activity.
-
Protocol Outline (using CellTiter-Glo®): [5]
-
Plate MCF-7 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound in the presence of a low concentration of estradiol (e.g., 0.1 nM) to stimulate proliferation.
-
Incubate the cells for 5 days.
-
Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of this compound that reduces cell viability by 50%.
-
Pharmacokinetics
Preclinical studies in animal models have demonstrated that this compound possesses favorable pharmacokinetic properties for an orally administered drug.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Bioavailability | Clearance | Volume of Distribution (Vss) | Plasma Protein Binding | Reference(s) |
| Mouse | 61% | 11 mL/min/kg | 0.2-2.0 L/kg | >99.5% | [3][6] |
| Rat | 40-60% | Low | 0.2-2.0 L/kg | >99.5% | [3] |
Chemical Synthesis
The synthesis of this compound has been reported and involves a multi-step process. A key step is the stereoselective formation of the tetrasubstituted all-carbon olefin core. This is achieved through a sequence involving a lithium tert-butoxide-mediated enolization-tosylation followed by a Pd-catalyzed Suzuki-Miyaura cross-coupling.[5] The final steps involve global deprotection and purification to yield the active pharmaceutical ingredient.[5]
Clinical Development and Outcomes
This compound advanced to Phase II clinical trials for the treatment of locally advanced or metastatic ER-positive breast cancer.[2] However, its development was discontinued by Roche in April 2017.[2] Published data from the clinical trials are limited.
Conclusion
This compound is a well-characterized selective estrogen receptor degrader with potent in vitro and in vivo activity. Its dual mechanism of ERα antagonism and degradation provided a strong rationale for its clinical development. Although its development was halted, the extensive preclinical data and the synthetic strategies developed for this compound continue to be a valuable resource for the ongoing research and development of novel endocrine therapies for hormone receptor-positive breast cancer. The detailed methodologies and quantitative data presented in this guide offer a comprehensive foundation for researchers in the field.
References
- 1. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of Selective Estrogen Receptor Degrader GDC-0810 via Stereocontrolled Assembly of a Tetrasubstituted All-Carbon Olefin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Brilanestrant's Binding Affinity to Estrogen Receptors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilanestrant (formerly known as GDC-0810 and ARN-810) is a nonsteroidal, orally bioavailable selective estrogen receptor degrader (SERD).[1][2] As a SERD, this compound binds to the estrogen receptor (ER) and induces a conformational change that leads to the degradation of the receptor, thereby inhibiting the growth and survival of ER-expressing cancer cells.[3][4] This document provides a comprehensive technical overview of this compound's binding affinity to estrogen receptors, detailing quantitative data, experimental methodologies, and the associated signaling pathways.
Quantitative Binding Affinity and Functional Data
This compound demonstrates a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a slightly higher affinity for ERα. Its potent activity is further characterized by its ability to induce ERα degradation and inhibit the proliferation of ER-positive breast cancer cells at nanomolar concentrations. The following tables summarize the key quantitative data for this compound.
Table 1: Estrogen Receptor Binding Affinity of this compound[5][6][7][8][9]
| Target | Assay Type | Value (IC50) |
| Estrogen Receptor α (ERα) | Radioligand Binding Assay | 6.1 nM |
| Estrogen Receptor β (ERβ) | Radioligand Binding Assay | 8.8 nM |
Table 2: Functional Activity of this compound[5][6][8][9][10]
| Activity | Cell Line | Value |
| ERα Degradation | MCF-7 | 0.7 nM (EC50) |
| Inhibition of Cell Viability | MCF-7 | 2.5 nM (IC50) |
| Transcriptional Antagonism (3xERE) | MCF-7 | 2.0 nM (IC50) |
Table 3: Binding Affinity of this compound for ERα Mutants[8][11]
| ERα Mutant | Assay Type | Value (IC50) |
| Wild-Type (WT) | Cell-free E2 Competitive Binding | 2.6 nM |
| Y537S | Cell-free E2 Competitive Binding | 5.5 nM |
| D538G | Cell-free E2 Competitive Binding | 5.4 nM |
Table 4: Selectivity of this compound for Other Nuclear Receptors[8][11]
| Receptor | Assay Type | Value (IC50) |
| Androgen Receptor (AR) | Binding Assay | > 4000 nM |
| Glucocorticoid Receptor (GR) | Binding Assay | 990 nM |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding affinity and functional activity of this compound.
Radioligand Competitive Binding Assay for ERα and ERβ
This assay quantifies the affinity of this compound for ERα and ERβ by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Recombinant human ERα and ERβ
-
[3H]-Estradiol (Radioligand)
-
This compound (Test Compound)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-Estradiol, and the various concentrations of this compound.
-
Add a fixed concentration of either recombinant human ERα or ERβ to each well.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through filter mats.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-Estradiol is determined as the IC50 value.
Caption: Workflow for Radioligand Competitive Binding Assay.
In-Cell Western Assay for ERα Degradation
This immunofluorescence-based assay quantifies the degradation of ERα in cells following treatment with this compound.
Materials:
-
MCF-7 cells
-
This compound
-
Primary antibody against ERα
-
IRDye®-conjugated secondary antibody
-
Cell stain for normalization (e.g., DRAQ5™)
-
Fixing and permeabilization reagents (e.g., formaldehyde, Triton X-100)
-
Blocking buffer
-
96-well black-walled plates
-
Infrared imaging system
Procedure:
-
Seed MCF-7 cells in a 96-well black-walled plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for a specified time (e.g., 4 hours).
-
Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with a primary antibody specific for ERα.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with an IRDye®-conjugated secondary antibody and a cell normalization stain.
-
Wash the cells to remove unbound secondary antibody and stain.
-
Scan the plate using an infrared imaging system to detect the fluorescence from the secondary antibody (ERα signal) and the normalization stain (cell number signal).
-
The ERα signal is normalized to the cell number signal, and the EC50 value for ERα degradation is calculated.
References
- 1. japsonline.com [japsonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Estrogen receptor functional domains and signal transduction schemes [pfocr.wikipathways.org]
- 4. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In vitro characterization of Brilanestrant (GDC-0810)
An In-Depth Technical Guide to the In Vitro Characterization of Brilanestrant (GDC-0810)
Introduction
This compound (GDC-0810, ARN-810) is a nonsteroidal, orally bioavailable, and potent selective estrogen receptor degrader (SERD).[1][2][3][4][5] It was developed to target the estrogen receptor (ER), a key driver in the majority of breast cancers. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have mixed agonist/antagonist effects, this compound acts as a full antagonist.[2][4][6][7] It binds to the estrogen receptor, induces a conformational change, and triggers its subsequent degradation via the proteasome pathway, thereby inhibiting both ligand-dependent and ligand-independent ER signaling.[5][8][9] This guide provides a detailed overview of the in vitro characterization of this compound, presenting key quantitative data, experimental methodologies, and visual diagrams of its mechanism and evaluation workflow.
Data Presentation: Biochemical and Cellular Activity
The in vitro potency and selectivity of this compound have been extensively profiled. The following tables summarize the key quantitative metrics from various assays.
Table 1: Estrogen Receptor Binding and Functional Activity
This table outlines this compound's binding affinity for estrogen receptor isoforms (ERα and ERβ) and its functional potency in cellular assays, including its ability to degrade ERα, inhibit ER-mediated transcription, and reduce the viability of ER+ breast cancer cells.
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Citations |
| Biochemical Binding | ERα (Cell-free) | IC₅₀ | 6.1 | [2][4][6][7][9] |
| ERβ (Cell-free) | IC₅₀ | 8.8 | [6][9] | |
| ERα WT (E2 Competition) | IC₅₀ | 2.6 | [6][7] | |
| ERα Y537S Mutant | IC₅₀ | 5.5 | [6][7] | |
| ERα D538G Mutant | IC₅₀ | 5.4 | [6][7] | |
| Cellular Function | MCF-7 Cells | ERα Degradation (EC₅₀) | 0.7 | [2][4][6][7][9] |
| MCF-7 Cells | Cell Viability (IC₅₀) | 2.5 | [2][4][6][7][9] | |
| 3x ERE Reporter | Transcriptional Antagonism (IC₅₀) | 2 | [2][4][7] |
Table 2: Selectivity Profile Against Other Receptors
This table details the selectivity of this compound against other nuclear hormone receptors, demonstrating its specific activity towards the estrogen receptor.
| Receptor | Assay Type | Parameter | Value (µM) | Citations |
| Androgen Receptor (AR) | Binding Assay | IC₅₀ | > 4 | [6][7] |
| Glucocorticoid Receptor (GR) | Binding Assay | IC₅₀ | 0.99 | [6][7] |
| Mineralocorticoid Receptor (MR) | Transcriptional Reporter | IC₅₀ | > 1 | [6][7] |
| Progesterone Receptor A (PR-A) | Transcriptional Reporter | IC₅₀ | > 1 | [6][7] |
| Progesterone Receptor B (PR-B) | Transcriptional Reporter | IC₅₀ | > 1 | [6][7] |
Table 3: Cytochrome P450 (CYP) Enzyme Inhibition Profile
This table summarizes the inhibitory effects of this compound on major CYP enzymes, which is critical for assessing the potential for drug-drug interactions.
| CYP Enzyme | Parameter | Value (µM) | Citations |
| CYP1A2 | IC₅₀ | > 20 | [6][7] |
| CYP2D6 | IC₅₀ | > 20 | [6][7] |
| CYP3A4 | IC₅₀ | > 20 | [6][7] |
| CYP2C9 | IC₅₀ | 2.2 | [6][7] |
| CYP2C19 | IC₅₀ | 3.3 | [6][7] |
| CYP2C8 | IC₅₀ | < 0.1 | [6][7] |
Mechanism of Action: ER Signaling and this compound Interference
This compound exerts its anticancer effects by disrupting ER signaling through a multi-step process. It binds to ERα, inducing a unique conformational change that marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[6][7][9] This depletion of cellular ERα protein prevents the transcription of estrogen-dependent genes that drive tumor growth.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vitro data. The following are protocols for key assays used to characterize this compound.
Cell-Free Ligand Binding Assay
This assay quantifies the direct binding affinity of this compound to purified ERα and ERβ proteins.
-
Objective: To determine the IC₅₀ value, representing the concentration of this compound required to displace 50% of a radiolabeled estrogen ligand (e.g., [³H]-estradiol) from the receptor.
-
Methodology:
-
Purified recombinant human ERα or ERβ ligand-binding domains are incubated with a constant concentration of radiolabeled estradiol.
-
Increasing concentrations of this compound are added to compete for binding to the receptor.
-
Following incubation to reach equilibrium, the receptor-bound and free radioligand are separated.
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data are plotted as the percentage of radioligand binding versus the log concentration of this compound, and the IC₅₀ is calculated using non-linear regression.
-
ERα Degradation In-Cell Western Assay
This quantitative immunofluorescence assay measures the reduction of cellular ERα protein levels in response to compound treatment.
-
Detailed Protocol:
-
Cell Plating: MCF-7 cells are seeded into poly-D-lysine coated 384-well plates at a density of approximately 3,200 cells per well in phenol-red free RPMI medium supplemented with 5% charcoal-stripped fetal bovine serum.[6]
-
Compound Treatment: After allowing cells to adhere and grow (typically 4 days), they are treated with a serial dilution of this compound for 4 hours.[6]
-
Fixation and Permeabilization: Cells are fixed for 20 minutes with a final concentration of 10% formalin, washed, and then permeabilized for 15 minutes with PBS containing 0.1% Triton X-100.[6]
-
Immunostaining: The cells are blocked overnight at 4°C. They are then incubated with a primary rabbit monoclonal antibody against ERα (clone SP1). After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., LI-COR goat anti-rabbit IRDye 800CW) and a DNA dye (e.g., DRAQ5) for normalization.[6]
-
Imaging and Analysis: Plates are scanned on an infrared imaging system (e.g., LI-COR Odyssey). The ERα signal is quantified and normalized to the DNA dye signal to account for any variations in cell number. The EC₅₀ for ERα degradation is then calculated.[6]
-
MCF-7 Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of ER-positive breast cancer cells.
-
Objective: To determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of cell growth.
-
Methodology:
-
Cell Seeding: MCF-7 cells are seeded in 384-well plates at a density of 640-3200 cells/well and incubated to allow for adherence.[6][7]
-
Compound Addition: A 10-point serial dilution of this compound is added to the cells.[6]
-
Incubation: The plates are incubated for a period of 4-5 days to allow for cell proliferation.[6][10]
-
Viability Measurement: Cell viability is assessed using a luminescent reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The percent viability is calculated relative to vehicle-treated control cells, and the IC₅₀ is determined by fitting the data to a dose-response curve.[7]
-
Logical Framework for In Vitro Characterization
The in vitro evaluation of a targeted therapeutic like this compound follows a logical progression from fundamental biochemical interactions to complex cellular effects and off-target screening. This framework ensures a comprehensive understanding of the compound's potency, mechanism, and specificity.
Conclusion
The comprehensive in vitro characterization of this compound (GDC-0810) demonstrates its function as a potent and selective estrogen receptor degrader. It exhibits low nanomolar affinity for both wild-type and mutant ERα, effectively antagonizes ER-mediated transcription, and potently inhibits the proliferation of ER-positive breast cancer cells by inducing proteasome-dependent degradation of the ERα protein.[1][6][7] Furthermore, it displays a favorable selectivity profile against other nuclear hormone receptors and a well-defined pattern of CYP enzyme inhibition.[6][7] These data establish the fundamental biochemical and cellular mechanisms of action for this compound and provided a strong rationale for its clinical development in treating ER-positive breast cancer.
References
- 1. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Brilanestrant (GDC-0810)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brilanestrant (also known as GDC-0810 and ARN-810) is a nonsteroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD) that was developed for the treatment of estrogen receptor (ER)-positive breast cancer.[1][2] As a SERD, this compound functions by binding to the estrogen receptor, which induces a conformational change leading to the degradation of the receptor.[3] This guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, compiling data from preclinical and clinical studies. It includes detailed experimental protocols and visual representations of its mechanism of action to serve as a valuable resource for researchers in the field of oncology and drug development.
Preclinical Pharmacokinetics
This compound has demonstrated favorable pharmacokinetic properties in various preclinical species, characterized by good oral bioavailability and low clearance.[4][5]
Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound in preclinical species.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (µg*h/mL) | Oral Bioavailability (%) | Reference |
| Mouse | 100 | p.o. | - | - | 94.1 | 61 | [6] |
| Various Species | - | - | - | - | - | 40-60 | [4][5] |
Note: "-" indicates data not available in the cited sources.
Key Preclinical Findings
-
Oral Bioavailability: this compound exhibits good oral bioavailability across preclinical species, generally ranging from 40% to 60%.[4][5] A specific study in mice reported an oral bioavailability of 61%.[4][6]
-
Clearance and Distribution: It is characterized as a low clearance molecule.[4][5] The volume of distribution (Vss) is reported to be in the range of 0.2-2.0 L/kg across species.[5]
-
Protein Binding: this compound is highly bound to plasma proteins, with a binding percentage greater than 99.5% across species.[5]
Experimental Protocols
Preclinical pharmacokinetic studies were conducted in various animal models, including mice. For efficacy studies, tamoxifen-sensitive MCF-7 human breast cancer xenograft models were commonly used.[4]
-
MCF-7 Xenograft Model Protocol:
-
Cell Culture: MCF-7 cells are cultured in RPMI medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Animal Implantation: Nu/nu mice are subcutaneously implanted with time-release pellets containing 17-β estradiol. Two to three days post-pellet implantation, MCF-7 cells (resuspended in a 1:1 mixture of serum-free RPMI and Matrigel at a concentration of 1x10⁷ cells/mL) are subcutaneously injected into the right flank of the animals (100 µL/animal).
-
Tumor Growth Monitoring: Tumor volume is monitored biweekly, and treatment is initiated when tumors reach an average volume of approximately 200 mm³.
-
Dosing: Animals are treated with this compound (e.g., 1, 10, 100 mg/kg/day) or vehicle control via oral gavage daily for a specified period (e.g., 4 weeks).[4][6] The vehicle used in some studies was a formulation of 9% Peg-400, 0.5% Tween-80, 0.5% Povidone, and 90% 0.5% Carboxymethylcellulose.[6]
-
While specific details for preclinical bioanalysis are not extensively published, it is standard practice to use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules like this compound in plasma samples. This involves protein precipitation followed by chromatographic separation and mass spectrometric detection.
Clinical Pharmacokinetics
The clinical pharmacokinetics of this compound were evaluated in a Phase Ia/Ib/IIa dose-escalation study (NCT01823835) in postmenopausal women with advanced or metastatic ER+/HER2- breast cancer.[7][8]
Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound in humans.
| Dose (mg QD) | Administration Condition | Tmax (median, h) | t½ (mean, h) | Key Findings | Reference |
| 100-600 | Fasting/Non-fasting | 1-3 | ~8 (at 600 mg) | Linear and dose-proportional PK up to 600 mg. | [7] |
| 600 | Non-fasting vs. Fasting | - | - | 1.5-fold (AUC) to 2-fold (Cmax) higher exposure with food. | [7] |
Note: Specific Cmax and AUC values at each dose level are not publicly available in the reviewed sources. "-" indicates data not available.
Key Clinical Findings
-
Absorption and Dose Proportionality: this compound is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached between 1 and 3 hours.[7] The pharmacokinetics were found to be linear and dose-proportional for doses up to 600 mg once daily.[7]
-
Half-Life and Accumulation: The mean terminal half-life of this compound is approximately 8 hours after a 600 mg once-daily dose under non-fasted conditions. Minimal drug accumulation was observed with multiple dosing.[7]
-
Food Effect: Administration of this compound with food resulted in a significant increase in exposure. At the recommended Phase 2 dose (RP2D) of 600 mg once daily, the average exposure at steady state was 1.5-fold higher for AUC₀₋₂₄ₕ and 2-fold higher for Cmax when administered in a non-fasted condition compared to a fasted state.[7]
-
Metabolism: The primary metabolites of this compound are GDC-0810-N-glucuronide and GDC-0810-acyl-glucuronide. The plasma exposure to these metabolites was significantly lower than that of the parent drug.[7]
Experimental Protocols
This was a multi-center, open-label, dose-escalation study. In the Phase Ia portion, patients received single-agent this compound orally on a continuous daily dosing regimen. There was a lead-in period on Day -7 for single-dose pharmacokinetic evaluation before the initiation of daily treatment.[9] Doses ranging from 100 mg to 800 mg once daily, and 300-400 mg twice daily, were investigated.[7][8]
The quantification of this compound in human plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the specific parameters for the this compound assay are not detailed in the available literature, a general methodology for such assays is as follows:
-
Sample Preparation: Protein precipitation of plasma samples is a common first step. This is often achieved by adding a solvent like acetonitrile.
-
Chromatographic Separation: The supernatant is then injected into an HPLC system. A reverse-phase C18 column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
Mechanism of Action and Signaling Pathway
This compound is a selective estrogen receptor degrader (SERD). Its primary mechanism of action is to bind to the estrogen receptor alpha (ERα), inducing a conformational change that marks the receptor for degradation by the 26S proteasome.[6] This leads to a reduction in the overall levels of ERα protein in cancer cells, thereby inhibiting both ligand-dependent and ligand-independent ER signaling pathways that are crucial for the growth and survival of ER-positive breast cancer cells.
Visualizing the Experimental Workflow and Signaling Pathway
Caption: High-level overview of the preclinical to clinical development workflow for this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action as a SERD.
Conclusion
This compound is an orally bioavailable SERD with a predictable pharmacokinetic profile in both preclinical models and humans. Its good oral bioavailability and dose-proportional exposure support its clinical development as a convenient alternative to intramuscularly administered SERDs. The significant food effect on its absorption is a critical consideration for its clinical use. The data compiled in this guide provides a foundational understanding of the pharmacokinetic properties of this compound for professionals involved in the research and development of novel cancer therapeutics. Although the development of this compound was discontinued, the insights gained from its study remain valuable for the ongoing development of next-generation oral SERDs.[2]
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 -) advanced/metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Trial: NCT01823835 - My Cancer Genome [mycancergenome.org]
The Trajectory of Brilanestrant (RG-6046): A Technical Review of its Development and Discontinuation
An In-depth Guide for Researchers and Drug Development Professionals
Brilanestrant (RG-6046), also known as GDC-0810 and ARN-810, emerged as a promising oral selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+) breast cancer. Its development, from its discovery by Aragon Pharmaceuticals to its acquisition and clinical evaluation by Genentech (a member of the Roche Group), was watched with keen interest by the oncology community. Despite demonstrating a favorable safety profile and preliminary anti-tumor activity, the development of this compound was discontinued in April 2017. This technical guide provides a comprehensive overview of the development and subsequent discontinuation of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Introduction: The Rationale for a Novel Oral SERD
Endocrine therapy is a cornerstone of treatment for ER+ breast cancer. However, resistance to existing therapies, such as tamoxifen and aromatase inhibitors, is a significant clinical challenge. The development of SERDs, which not only antagonize the estrogen receptor but also promote its degradation, offered a novel therapeutic strategy. Fulvestrant, the first-in-class SERD, is an effective treatment but is administered via intramuscular injection, which can be inconvenient for patients. This created a clear need for orally bioavailable SERDs with improved pharmacological properties. This compound was developed to meet this need, offering the potential for a more convenient and effective treatment for patients with advanced or metastatic ER+ breast cancer, including those with tumors resistant to other endocrine therapies.[1][2]
Mechanism of Action: A Dual-Acting Molecule
This compound is a nonsteroidal compound that functions as both a selective estrogen receptor modulator (SERM) and a SERD.[1] It binds to the estrogen receptor α (ERα), inducing a conformational change that leads to the degradation of the receptor via the proteasome pathway.[3][4] This dual mechanism of action was intended to provide a more complete blockade of ER signaling compared to SERMs alone. Preclinical studies demonstrated that this compound was a potent binder to ERα and an effective degrader of the receptor, with activity observed in both tamoxifen-sensitive and tamoxifen-resistant breast cancer models.[1][3]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Preclinical Development: In Vitro and In Vivo Efficacy
This compound underwent extensive preclinical evaluation to characterize its activity and pharmacological properties. The following tables summarize key in vitro and pharmacokinetic data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| ERα Binding Affinity (IC50) | 6.1 nM | Competitive Binding Assay | [2] |
| ERβ Binding Affinity (IC50) | 8.8 nM | Competitive Binding Assay | [2] |
| ERα Degradation (EC50) | 0.7 nM | In-Cell Western Assay | [5] |
| MCF-7 Cell Viability (IC50) | 2.5 nM | Cell Proliferation Assay | [5] |
| ERE Transcriptional Antagonism (IC50) | 2 nM | 3x ERE Reporter Assay | [5] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 40-60% | Across species | [5] |
| Clearance | 11 mL/min/kg | Mouse | [5] |
| Plasma Protein Binding | >99.5% | Across species | [2] |
| Volume of Distribution (Vss) | 0.2-2.0 L/kg | Across species | [2] |
In vivo studies using xenograft models of human breast cancer demonstrated this compound's anti-tumor activity. In a tamoxifen-sensitive MCF-7 xenograft model, oral administration of this compound led to substantial tumor growth inhibition, with higher doses causing tumor regression.[5] Importantly, this compound also showed robust activity in models of tamoxifen-resistant breast cancer.[6]
Clinical Development: Phase I/II Trials
This compound advanced into clinical trials to evaluate its safety, pharmacokinetics, and efficacy in postmenopausal women with ER+/HER2- advanced or metastatic breast cancer. The primary clinical investigation was a Phase Ia/Ib/IIa study (NCT01823835).[3][7]
Table 3: Summary of the Phase Ia/Ib/IIa Clinical Trial (NCT01823835) of this compound
| Phase | N | Treatment | Key Findings | Reference |
| Phase Ia (Dose Escalation) | 41 | This compound monotherapy (100-800 mg QD or 300-400 mg BID) | Recommended Phase 2 Dose (RP2D) established as 600 mg once daily (QD) with food. Most common adverse events were Grade 1/2 diarrhea, fatigue, and nausea. One dose-limiting toxicity (Grade 3 diarrhea) at 800 mg QD. | [1][3] |
| Phase Ib (Combination) | 10 | This compound + Palbociclib and/or LHRH agonist | Combination therapy was generally well-tolerated. | [4] |
| Phase IIa (Expansion) | 101 | This compound monotherapy (600 mg QD) in various cohorts (with/without prior fulvestrant, with/without ESR1 mutation) | Demonstrated preliminary anti-tumor activity in a heavily pretreated population. | [3][4] |
Table 4: Efficacy Results from the Phase Ia/IIa Study of this compound (NCT01823835)
| Outcome | Overall Population (N=152) | Patients with ESR1 Mutations (N=77) | Reference |
| Partial Response | 4% | 4% | [2] |
| Stable Disease | 39% | 42% | [2] |
| Progressive Disease | 40% | 38% | [2] |
| Clinical Benefit Rate (CR+PR+SD ≥24 weeks) | 39% (Phase Ia), 22% (Phase IIa expansion) | Not separately reported | [2] |
The following diagram illustrates the workflow of the Phase Ia/Ib/IIa clinical trial.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 -) advanced/metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Trial: NCT01823835 - My Cancer Genome [mycancergenome.org]
Brilanestrant's effect on tamoxifen-resistant breast cancer cells
An In-depth Technical Guide to Brilanestrant's Efficacy in Tamoxifen-Resistant Breast Cancer
Audience: Researchers, scientists, and drug development professionals.
Abstract
Acquired resistance to endocrine therapies like tamoxifen remains a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. This resistance is often driven by mechanisms that restore ER signaling, including the emergence of activating mutations in the ESR1 gene. This compound (formerly GDC-0810, ARN-810) is a non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD) designed to overcome these resistance mechanisms.[1][2][3] Unlike Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen which act as competitive antagonists, this compound binds to the estrogen receptor and induces its complete degradation.[4] This technical guide consolidates preclinical data on this compound, focusing on its mechanism of action, quantitative efficacy in tamoxifen-resistant models, and detailed experimental protocols relevant to its evaluation.
Introduction: The Challenge of Tamoxifen Resistance
Endocrine therapy is a cornerstone for treating ER+ breast cancer. Tamoxifen, a SERM, competitively binds to ERα, blocking estrogen-mediated transcription of genes essential for tumor growth. However, a significant number of tumors eventually develop resistance.[5][6] Key mechanisms include:
-
ESR1 Mutations: Mutations in the ligand-binding domain of ERα (e.g., Y537S, D538G) can render the receptor constitutively active, independent of estrogen binding.[7][8] This leads to ligand-independent ER signaling and tumor proliferation, making tamoxifen ineffective.[9]
-
Upregulation of Growth Factor Signaling: Alternative pathways can activate ERα or its downstream targets, bypassing the need for estrogen-mediated activation.[10]
SERDs represent a therapeutic strategy to counteract these resistance mechanisms by eliminating the ERα protein entirely.[5] this compound was developed as a next-generation, orally bioavailable SERD to improve upon the therapeutic profile of existing treatments like fulvestrant, which requires intramuscular injection.[1][9][11]
Mechanism of Action of this compound
This compound functions as a pure ER antagonist and degrader. Its mechanism involves several key steps:
-
Binding to ERα: this compound binds with high affinity to both wild-type and mutant ERα.[2][12]
-
Conformational Change: Upon binding, it induces a unique conformational change in the ERα protein, distinct from that induced by tamoxifen or even fulvestrant.[13][14]
-
Proteasomal Degradation: This altered conformation targets the ERα protein for ubiquitination and subsequent degradation by the 26S proteasome.[2][13][14]
-
Inhibition of Signaling: The degradation of ERα prevents the transcription of estrogen-responsive genes, such as those encoding for progesterone receptor (PR) and cyclin D1, thereby inhibiting cell proliferation.[13]
This dual action of antagonism and degradation makes this compound effective in contexts where tamoxifen fails, such as in cells harboring constitutively active ESR1 mutations.[9][13]
Caption: Mechanism of this compound in Tamoxifen-Resistant Cells.
Quantitative Data Summary
This compound has demonstrated potent activity in various preclinical assays. The following tables summarize its binding affinity, degradation efficacy, and anti-proliferative effects.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Metric | Value (nM) | Reference(s) |
| Competitive Binding | ERα | IC₅₀ | 6.1 | [2][12][15] |
| Competitive Binding | ERβ | IC₅₀ | 8.8 | [12] |
| ERα Degradation | MCF-7 Cells | EC₅₀ | 0.7 | [2][12][15] |
| Cell Viability | MCF-7 Cells | IC₅₀ | 2.5 | [2][3][12][15] |
| Transcriptional Reporter | 3x ERE | IC₅₀ | 2.0 | [3][15] |
| Competitive Binding | ERα Y537S Mutant | IC₅₀ | ~5.2-7.8 | [2] |
| Competitive Binding | ERα D538G Mutant | IC₅₀ | ~5.2-7.8 | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Dose (mg/kg/day, p.o.) | Outcome | Reference(s) |
| Tamoxifen-Sensitive MCF-7 | 3 | Substantial tumor-growth inhibition | [15] |
| Tamoxifen-Sensitive MCF-7 | 100 | >50% tumor regression in all animals | [15] |
| Tamoxifen-Resistant MCF-7 | Not specified | Induced tumor regression | [9][11] |
Detailed Experimental Protocols
The following protocols are representative of the methods used to evaluate the efficacy of this compound against tamoxifen-resistant breast cancer cells.
Protocol: Crystal Violet Cell Viability Assay
This assay quantifies cell biomass, providing an indirect measure of cell viability and proliferation.[16][17]
Objective: To determine the IC₅₀ of this compound in tamoxifen-resistant and sensitive breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, Tamoxifen-Resistant MCF-7)
-
96-well clear, flat-bottom tissue culture plates
-
Growth medium (e.g., RPMI with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde in PBS or 100% Methanol
-
Staining Solution: 0.1% Crystal Violet in 20% Methanol[18]
-
Solubilization Solution: 1% Sodium Dodecyl Sulfate (SDS) in PBS[16]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-15,000 cells per well in 100 µL of growth medium in a 96-well plate.[19][20] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. The final concentration may range from 0.001 nM to 10 µM. Remove the existing medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (DMSO, final concentration ≤0.5%).[20]
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Fixation: Gently remove the culture medium. Wash each well twice with 200 µL of PBS. Add 100 µL of Fixation Solution to each well and incubate for 15-20 minutes at room temperature.
-
Staining: Remove the fixation solution and wash the plate gently with deionized water. Air-dry the plate completely. Add 50 µL of 0.1% Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.[20]
-
Washing: Remove the staining solution. Wash the wells four times with deionized water to remove excess stain.[20] After the final wash, remove all residual water and air-dry the plate.
-
Solubilization: Add 100 µL of 1% SDS Solubilization Solution to each well. Place the plate on an orbital shaker for 20-30 minutes to ensure the dye is fully dissolved.[20]
-
Measurement: Measure the absorbance (Optical Density, O.D.) at a wavelength of 570-590 nm using a plate reader.[16][19]
-
Data Analysis: Subtract the O.D. of the background control (media only) from all measurements. Plot the percentage of cell viability against the log concentration of this compound to determine the IC₅₀ value.
Caption: Workflow for Crystal Violet Cell Viability Assay.
Protocol: Western Blot for ERα Degradation
This protocol is used to visualize and quantify the reduction in ERα protein levels following treatment with this compound.[13][14]
Objective: To confirm the this compound-induced degradation of the ERα protein.
Materials:
-
6-well tissue culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Sample buffer (e.g., Laemmli buffer)
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-mouse IgG[21]
-
HRP-conjugated anti-rabbit IgG
-
-
Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat cells with this compound (e.g., at 1x, 10x, and 100x the IC₅₀) and a vehicle control for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 150-200 µL of ice-cold lysis buffer to each well and scrape the cells. Incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.[23]
-
Sample Preparation: Normalize protein amounts for all samples. Add sample buffer to 25-40 µg of total protein.[21][23] Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane at 100V for 1 hour or overnight at 30V in a cold room.[23]
-
Blocking: Wash the membrane with TBST. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ERα (e.g., 1:1000 dilution) and the loading control antibody (e.g., 1:2000) in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:20,000) for 1 hour at room temperature.[23]
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the band intensities relative to the loading control.
Protocol: Tamoxifen-Resistant Xenograft Study
In vivo xenograft models are crucial for evaluating the anti-tumor activity of a compound in a physiological context.[24][25]
Objective: To assess the efficacy of orally administered this compound in suppressing the growth of tamoxifen-resistant breast tumors.
Materials:
-
Immunocompromised mice (e.g., female Crl:NU-Foxn1nu or NOD/SCID)[13][25]
-
Tamoxifen-resistant MCF-7 cells
-
Matrigel
-
17β-estradiol pellets (e.g., 0.72 mg, 60-day release)[13]
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Model Establishment:
-
To develop a tamoxifen-resistant model, tamoxifen-sensitive MCF-7 tumors are first established in mice supplemented with estradiol pellets.[13]
-
These mice are then subjected to chronic daily tamoxifen treatment. Tumor regression is typically followed by the emergence of resistant tumors. These resistant tumors can then be harvested and passaged to new cohorts of mice for drug testing.[13]
-
-
Tumor Implantation:
-
Harvest the tamoxifen-resistant tumor tissue and fragment it. Alternatively, use a cultured tamoxifen-resistant cell line.
-
Subcutaneously implant tumor fragments or inject a suspension of cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank or mammary fat pad of female immunocompromised mice supplemented with estradiol pellets.[26]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group).
-
Groups may include: Vehicle control, Tamoxifen, and this compound at various doses (e.g., 10, 30, 100 mg/kg).[15]
-
Administer treatment daily via oral gavage.
-
-
Monitoring and Measurement:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study for a predetermined period (e.g., 28-42 days) or until tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for ERα levels, immunohistochemistry).
-
Analyze the data by comparing tumor growth inhibition (TGI) across the different treatment groups.
-
Caption: Workflow for In Vivo Xenograft Efficacy Study.
Conclusion
This compound demonstrates significant preclinical efficacy against tamoxifen-resistant ER+ breast cancer models. Its primary mechanism of action—the complete degradation of the ERα protein—directly targets the driver of resistance in many tumors, including those with activating ESR1 mutations.[9][11] The quantitative data show potent in vitro activity in the low nanomolar range and robust tumor regression in in vivo models.[2][15] Although the clinical development of this compound was discontinued for commercial reasons and not due to safety concerns, the data generated from its preclinical and early clinical evaluation provide a strong rationale for the continued development of orally bioavailable SERDs as a critical therapeutic strategy for patients with advanced or metastatic ER+ breast cancer who have progressed on prior endocrine therapies.[1][27]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. Facebook [cancer.gov]
- 5. Development of new estrogen receptor-targeting therapeutic agents for tamoxifen-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms and mode of tamoxifen resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Emerging Role of ESR1 Mutations in Luminal Breast Cancer as a Prognostic and Predictive Biomarker of Response to Endocrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activating ESR1 mutations differentially impact the efficacy of ER antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicaljournalssweden.se [medicaljournalssweden.se]
- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 12. selleckchem.com [selleckchem.com]
- 13. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 14. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
- 17. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Crystal violet staining protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. assaygenie.com [assaygenie.com]
- 21. 2.6. Western Blot Analysis for ER-α Expression [bio-protocol.org]
- 22. Estrogen Receptor alpha Monoclonal Antibody (33) (MA1-310) [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. gachpatna.org.in [gachpatna.org.in]
- 25. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 27. News - this compound (GDC-0810) - LARVOL VERI [veri.larvol.com]
An In-Depth Technical Guide to the Molecular Interactions of Brilanestrant with the Estrogen Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brilanestrant (formerly known as GDC-0810 and ARN-810) is a nonsteroidal, orally bioavailable selective estrogen receptor degrader (SERD).[1] It exhibits a dual mechanism of action, functioning as a competitive antagonist of the estrogen receptor (ER) and inducing its degradation. This guide provides a comprehensive overview of the molecular interactions of this compound with the estrogen receptor, detailing its binding affinity, its impact on receptor stability and transcriptional activity, and the downstream consequences for cancer cell signaling and viability. The information presented is compiled from publicly available research and technical data to support further investigation and drug development efforts in the field of endocrine therapies.
Quantitative Analysis of this compound's Interaction with the Estrogen Receptor
This compound demonstrates high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a slight preference for ERα. Its primary mechanism of action involves the degradation of ERα, leading to the inhibition of estrogen-dependent signaling pathways crucial for the proliferation of ER-positive breast cancer cells. The following tables summarize the key quantitative data reported for this compound's activity.
Table 1: Binding Affinity and Functional Activity of this compound
| Parameter | Value (nM) | Cell Line/System | Description |
| ERα Binding (IC₅₀) | 6.1 | Cell-free | Concentration required to displace 50% of a radiolabeled ligand from ERα.[2][3][4][5] |
| ERβ Binding (IC₅₀) | 8.8 | Cell-free | Concentration required to displace 50% of a radiolabeled ligand from ERβ.[3][5] |
| ERα Degradation (EC₅₀) | 0.7 | MCF-7 | Concentration for 50% degradation of ERα protein.[2][4] |
| Transcriptional Antagonism (IC₅₀) | 2 | MCF-7 | Concentration to inhibit 50% of estradiol-induced transcriptional activity.[2][4] |
| MCF-7 Cell Viability (IC₅₀) | 2.5 | MCF-7 | Concentration to inhibit 50% of cell viability.[2][4] |
Mechanism of Action: A Dual Approach to ER Inhibition
This compound's therapeutic potential stems from its dual mechanism of action against the estrogen receptor.
-
Competitive Antagonism: this compound competes with the natural ligand, 17β-estradiol (E2), for binding to the ligand-binding domain (LBD) of the estrogen receptor. This direct competition prevents the receptor from adopting an active conformation, thereby inhibiting the recruitment of coactivator proteins necessary for gene transcription.
-
Receptor Degradation: Upon binding, this compound induces a conformational change in ERα that is distinct from that induced by other ER modulators like tamoxifen.[2] This altered conformation is recognized by the cellular protein degradation machinery, leading to the ubiquitination of the receptor and its subsequent degradation by the 26S proteasome. This degradation of the receptor itself removes it as a target for estrogen signaling, providing a more complete and sustained inhibition.
Signaling Pathway of this compound-Induced ERα Degradation
The following diagram illustrates the proposed signaling pathway for this compound's action on ERα.
References
Methodological & Application
Application Notes and Protocols: Dosing and Administration of GDC-0810 in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of GDC-0810 (also known as Brilanestrant or ARN-810) in preclinical mouse xenograft models of estrogen receptor-positive (ER+) breast cancer. GDC-0810 is a novel, non-steroidal, orally bioavailable Selective Estrogen Receptor Downregulator (SERD) that demonstrates robust anti-tumor activity in both endocrine-sensitive and resistant models.[1][2] These guidelines summarize effective dosing strategies, administration protocols, and the establishment of relevant xenograft models to facilitate reproducible and effective preclinical studies.
Mechanism of Action of GDC-0810
GDC-0810 is a dual-function ER antagonist and downregulator.[3] Unlike selective estrogen receptor modulators (SERMs) that merely block estrogen binding, GDC-0810 binds to the estrogen receptor α (ERα) and induces a conformational change that targets the receptor for proteasomal degradation.[3][4] This reduction in cellular ERα levels effectively shuts down both ligand-dependent and ligand-independent ER signaling pathways, which are critical drivers of ER+ breast cancer.[4] This mechanism of action makes GDC-0810 a promising agent against tumors that have developed resistance to traditional endocrine therapies.[1][3]
Caption: GDC-0810 binds to ERα, leading to its degradation and inhibiting downstream signaling.
Quantitative Dosing and Efficacy Summary
GDC-0810 has demonstrated dose-dependent efficacy across various cell line-derived (CDX) and patient-derived xenograft (PDX) models.[5] Oral administration is the standard route, highlighting its significant advantage of high oral bioavailability over other SERDs like fulvestrant, which require intramuscular injection.[1][3]
| Xenograft Model | Mouse Strain | GDC-0810 Dose | Administration Route & Schedule | Observed Effect | Reference |
| MCF7 (Tamoxifen-Sensitive) | Crl:NU-Foxn1nu | 1, 10, 100 mg/kg/day | Oral (p.o.), Daily for 28 days | Dose-dependent efficacy. 100 mg/kg led to tumor regression. | [3] |
| ZR75-1 (ER+) | Crl:NU-Foxn1nu | 100 mg/kg/day | Oral (p.o.), Daily for 28 days | Anti-tumor activity. | [3] |
| HCI-003 (PDX, ER+) | Not Specified | 10, 100 mg/kg/day | Oral (p.o.), Daily for 43 days | Tumor stasis. | [3] |
| TamR1 (Tamoxifen-Resistant) | Not Specified | 100 mg/kg/day | Oral (p.o.), Daily | Robust anti-tumor activity in a resistant model. | [3][4] |
| WHIM20 (PDX) | Not Specified | 100 mg/kg/day | Oral (p.o.), Daily for 35 days | Significant tumor growth inhibition. | [3] |
| MDA-MB-231 (ER Negative) | Crl:NU-Foxn1nu | 100 mg/kg/day | Oral (p.o.), Daily for 29 days | No efficacy, confirming ER-selective mechanism. | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of GDC-0810 for Oral Gavage
This protocol details the preparation of GDC-0810 for oral administration in mice. The formulation should be prepared fresh daily.
A. Materials and Reagents:
-
GDC-0810 powder
-
Vehicle components:
-
PEG-400
-
Tween-80
-
Povidone
-
0.5% Carboxymethylcellulose (CMC) in sterile water
-
-
Sterile water
-
Mortar and pestle or appropriate homogenization equipment
-
Sterile tubes for storage and dosing
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
B. Vehicle Formulation: A commonly used vehicle for GDC-0810 is a multi-component solution.[3]
-
Vehicle Composition: 9% PEG-400, 0.5% Tween-80, 0.5% Povidone, 90% of 0.5% Carboxymethylcellulose solution.
C. Preparation Steps:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of mice, their average weight (e.g., 20 g), and the dosing volume (typically 10 mL/kg or 0.2 mL per 20 g mouse).
-
Weigh GDC-0810: Accurately weigh the required amount of GDC-0810 powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 10 mL/kg volume, the concentration is 1 mg/mL).
-
Prepare Vehicle:
-
In a sterile container, combine the PEG-400, Tween-80, and Povidone.
-
Mix thoroughly until homogenous.
-
Add the 0.5% CMC solution to reach the final volume and mix vigorously.
-
-
Formulate GDC-0810 Suspension:
-
Add the weighed GDC-0810 powder to the prepared vehicle.
-
Suspend the powder evenly using a homogenizer or by vortexing vigorously. Ensure no clumps are visible. The final product will be a uniform suspension.
-
-
Administration:
-
Gently restrain the mouse.
-
Draw the required volume of the GDC-0810 suspension into a 1 mL syringe fitted with a ball-tipped oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose smoothly.
-
Monitor the animal briefly after dosing to ensure no adverse reactions.
-
Protocol 2: Establishment of ER+ Breast Cancer Xenograft Models (e.g., MCF7)
ER+ cell lines like MCF7 require estrogen supplementation to establish tumors in immunocompromised mice.[6]
A. Materials and Reagents:
-
Immunocompromised mice (e.g., Crl:NU-Foxn1nu, NOD-SCID)
-
MCF7 or other ER+ human breast cancer cells
-
17β-Estradiol pellets (e.g., 0.36 mg or 0.72 mg, 60-day release)[3]
-
Matrigel (optional, can improve tumor take-rate)
-
Culture medium (e.g., RPMI), PBS, Trypsin
-
Syringes (1 mL) and needles (27 gauge)
-
Surgical tools for pellet implantation (trocar)
B. Experimental Workflow:
Caption: Workflow for an in vivo efficacy study of GDC-0810 in a mouse xenograft model.
C. Detailed Steps:
-
Estradiol Pellet Implantation: At least one week prior to cell injection, anesthetize the mouse.[7] Make a small incision on the dorsal flank and implant a 17β-estradiol pellet subcutaneously using a trocar.[7] Close the incision with surgical glue or sutures. Allow the mouse to recover fully.
-
Cell Preparation: Culture MCF7 cells under standard conditions. Harvest cells during the logarithmic growth phase. Wash with sterile PBS and perform a cell count.
-
Cell Implantation: Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, to a final concentration for injecting 1-10 million cells in a volume of 100-200 µL.[3] Inject the cell suspension subcutaneously into the flank of the mouse.
-
Tumor Growth and Monitoring: Allow tumors to establish. Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (vehicle control, GDC-0810 doses).
-
Dosing and Endpoint: Begin daily oral gavage as described in Protocol 1. Continue to monitor tumor volume and animal body weight throughout the study (typically 28-43 days).[3] At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for ERα levels, IHC for proliferation markers like Ki-67).[3]
References
- 1. Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 6. Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Brilanestrant in MCF-7 Breast Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilanestrant, also known as GDC-0810 or ARN-810, is a nonsteroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD).[1][2][3] In estrogen receptor-positive (ER+) breast cancer cells like the MCF-7 cell line, this compound acts as a potent antagonist of the estrogen receptor alpha (ERα).[4] Its primary mechanism of action involves binding to ERα, inducing a conformational change that leads to the proteasomal degradation of the receptor.[3][5] This dual action of antagonizing and degrading ERα effectively inhibits both ligand-dependent and independent ER signaling pathways, making it a compound of significant interest in the study and treatment of ER+ breast cancers, including those resistant to other endocrine therapies like tamoxifen.[2][5]
These application notes provide a summary of this compound's activity in MCF-7 cells and detailed protocols for key in vitro experiments to assess its efficacy and mechanism of action.
Data Presentation
The following tables summarize the quantitative data for this compound's activity in the MCF-7 human breast cancer cell line.
Table 1: In Vitro Potency and Efficacy of this compound in MCF-7 Cells
| Parameter | Value (nM) | Assay Conditions |
| IC50 (ERα Binding) | 6.1 | Cell-free radio-ligand competitive binding assay.[4] |
| IC50 (ERβ Binding) | 8.8 | Cell-free radio-ligand competitive binding assay.[4] |
| IC50 (Cell Viability) | 2.5 | 5-day incubation, CellTiter-Glo assay.[4][6] |
| IC50 (Transcriptional Antagonism) | 2.0 | 24-hour incubation, inhibition of 17β-estradiol-mediated transcriptional activation via luciferase reporter gene assay.[6] |
| EC50 (ERα Degradation) | 0.7 | 4-hour incubation, in-cell western assay.[4][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in MCF-7 cells.
Caption: Mechanism of action of this compound in MCF-7 cells.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted for determining the cytotoxicity of this compound against MCF-7 cells.[6]
Materials:
-
MCF-7 cells
-
RPMI-1640 medium with 10% FBS and 20 mM HEPES
-
This compound (GDC-0810)
-
DMSO (for stock solution)
-
Opaque-walled 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% FBS and 20 mM HEPES.
-
Prepare a cell suspension at a concentration of 40,000 cells/mL.
-
Dispense 16 µL of the cell suspension (approximately 640 cells) into each well of an opaque-walled 384-well plate.
-
Incubate the plate overnight to allow for cell adherence.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a 10-point, 1:5 dilution series ranging from 10 µM to 0.000005 µM).[1]
-
Add 16 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C in a humidified incubator with 5% CO2.[6]
-
-
Luminescence Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 16 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot for ERα Degradation
This protocol is designed to assess the degradation of ERα protein in MCF-7 cells following treatment with this compound.
Materials:
-
MCF-7 cells
-
Phenol red-free RPMI medium with 5% charcoal-stripped FBS
-
This compound (GDC-0810)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates in phenol red-free RPMI with 5% charcoal-stripped FBS and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).[6] Include a vehicle control and a positive control for proteasomal degradation (e.g., co-treatment with MG132).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Probe the membrane with an anti-β-actin antibody as a loading control.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the ERα signal to the loading control.
-
RT-qPCR for ER Target Gene Expression
This protocol is for analyzing the expression of estrogen-responsive genes, such as pS2 (TFF1) and GREB1, in MCF-7 cells treated with this compound.
Materials:
-
MCF-7 cells
-
Phenol red-free medium with charcoal-stripped FBS
-
This compound (GDC-0810)
-
17β-Estradiol (E2)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan master mix
-
RT-qPCR instrument
-
Primers for target genes (pS2, GREB1) and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in phenol red-free medium with charcoal-stripped FBS for at least 48 hours to hormonally deprive them.
-
Pre-treat the cells with this compound for a specified time, followed by stimulation with E2 (e.g., 10 nM) for a further period (e.g., 6-24 hours). Include appropriate controls (vehicle, E2 alone, this compound alone).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
RT-qPCR:
-
Prepare the RT-qPCR reaction mix containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers for the target and reference genes.
-
Perform the RT-qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the control.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in MCF-7 cells after this compound treatment.
Materials:
-
MCF-7 cells
-
Culture medium
-
This compound (GDC-0810)
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Combine all cells from each sample and wash with PBS.
-
Centrifuge the cells and resuspend the pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at 37°C for 30 minutes.[7]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells to the control.
-
References
- 1. This compound | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. selleckchem.com [selleckchem.com]
- 5. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Western Blot Analysis of Estrogen Receptor Alpha (ERα) Degradation by Brilanestrant
Audience: Researchers, scientists, and drug development professionals.
Introduction Brilanestrant (also known as GDC-0810 or ARN-810) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2][3][4] In contrast to selective estrogen receptor modulators (SERMs) that act as competitive antagonists, SERDs like this compound function by binding to the estrogen receptor (ERα) and inducing a conformational change.[1][3][5] This alteration targets the receptor protein for ubiquitination and subsequent degradation by the 26S proteasome, leading to a reduction in total ERα levels and potent inhibition of ER signaling pathways.[6][7][8] This mechanism is particularly relevant for treating ER-positive breast cancers, including those that have developed resistance to other endocrine therapies.[4][9] Western blotting is a fundamental technique used to quantify the reduction of ERα protein levels in cancer cells following treatment with this compound, thereby confirming its mechanism of action and efficacy.
Principle of the Assay This protocol details the use of Western blot analysis to measure the dose-dependent degradation of ERα in the ER-positive human breast cancer cell line, MCF-7, upon treatment with this compound. The assay involves treating cultured MCF-7 cells with varying concentrations of this compound, followed by total protein extraction. Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane and probed with a primary antibody specific to ERα. A conjugated secondary antibody is used for chemiluminescent detection. The intensity of the ERα band is then quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative decrease in ERα protein levels.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in ERα-positive MCF-7 breast cancer cells.
| Parameter | Value (nM) | Cell Line | Assay Conditions & Notes |
| ERα Degradation (EC₅₀) | 0.7 | MCF-7 | In-cell Western assay after 4 hours of treatment.[2][6][9] |
| Cell Viability (IC₅₀) | 2.5 | MCF-7 | CellTiter-Glo assay after 5 days of treatment.[2][6][9] |
| ERα Binding Affinity (IC₅₀) | 6.1 | N/A | Cell-free radio-ligand competitive binding assay.[6][9] |
| ERβ Binding Affinity (IC₅₀) | 8.8 | N/A | Cell-free radio-ligand competitive binding assay.[6] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound-induced ERα degradation.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
MCF-7 Cell Culture and Maintenance
-
Culture Medium: Prepare Eagle's Minimum Essential Medium (EMEM) or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[10][11]
-
Phenol Red-Free Conditions: For at least 72 hours prior to the experiment, culture cells in phenol red-free medium supplemented with 5-10% charcoal-dextran stripped FBS to eliminate estrogenic effects from the medium.[11][12]
-
Passaging: Maintain cells in a 37°C incubator with 5% CO₂. When cells reach 80-90% confluency, passage them using 0.25% Trypsin-EDTA.[10][11] Neutralize trypsin with complete growth medium, centrifuge the cells, and re-plate at a suitable split ratio (e.g., 1:3 or 1:4).[12][13]
Treatment of MCF-7 Cells with this compound
-
Seed MCF-7 cells (previously cultured in hormone-free media) in 6-well plates and allow them to attach and grow to 60-70% confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock in the hormone-free culture medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle-only control (DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO₂.
Protein Extraction from Cell Lysates
-
After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the total protein) to a new clean, pre-chilled tube. Store at -80°C or proceed to the next step.
Protein Quantification
-
Determine the total protein concentration of each sample using a Bradford or Bicinchoninic Acid (BCA) protein assay, following the manufacturer’s instructions.[14]
-
Use the results to calculate the volume of each lysate needed to ensure equal loading of total protein (typically 20-40 µg per lane) for SDS-PAGE.[15][16]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by mixing the calculated volume of lysate with 4X or 5X Laemmli sample buffer.[15]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[15]
-
Load the denatured protein samples and a pre-stained molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel in 1X SDS-PAGE Running Buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Western Blotting (Protein Transfer)
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in 1X Transfer Buffer.[15]
-
Assemble the transfer stack (sandwich) according to the transfer system's instructions (wet or semi-dry).
-
Transfer the proteins from the gel to the membrane by applying an electrical current (e.g., 100 V for 1-2 hours or overnight at a lower voltage at 4°C).[15]
Immunodetection
-
After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Incubate the membrane with the primary antibody against ERα (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
For the loading control, the same membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH, following the same immunodetection steps.
Signal Detection and Data Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the ERα band to the intensity of the corresponding loading control band for each sample.
-
Plot the normalized ERα levels against the concentration of this compound to visualize the dose-dependent degradation of the ERα protein.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 10. mcf7.com [mcf7.com]
- 11. researchgate.net [researchgate.net]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. encodeproject.org [encodeproject.org]
- 14. goldbio.com [goldbio.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. youtube.com [youtube.com]
Brilanestrant (GDC-0810) in Patient-Derived Xenograft (PDX) Models of Breast Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilanestrant (also known as GDC-0810, ARN-810) is an orally bioavailable, nonsteroidal selective estrogen receptor modulator (SERM) and selective estrogen receptor degrader (SERD).[1] It was developed for the treatment of locally advanced or metastatic estrogen receptor (ER)-positive breast cancer.[1] this compound binds to the estrogen receptor, inducing a conformational change that results in the receptor's degradation, thereby inhibiting the growth and survival of ER-expressing cancer cells.[2] Although its clinical development was discontinued, preclinical studies in patient-derived xenograft (PDX) and cell line-derived xenograft models have demonstrated its potential anti-tumor activity.[2][3] These notes provide an overview of the available data and protocols for the use of this compound in breast cancer PDX models.
Mechanism of Action
This compound acts as a potent antagonist of the estrogen receptor alpha (ERα), leading to its degradation via the 26S proteasome pathway.[4] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which can have partial agonist activity in some tissues, this compound is a full antagonist with no agonism observed in MCF-7 breast cancer cells.[5] It has been shown to be effective in both tamoxifen-sensitive and tamoxifen-resistant breast cancer models.[6] Furthermore, this compound is active against certain ERα mutations that can confer resistance to other endocrine therapies.[3]
In Vivo Efficacy Data
Preclinical studies have evaluated the efficacy of this compound in various xenograft models of breast cancer. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | IC50/EC50 (nM) | Description |
| ERα Binding | - | 6.1 | Cell-free radio-ligand competitive binding assay.[4][5] |
| ERβ Binding | - | 8.8 | Cell-free radio-ligand competitive binding assay.[4] |
| ERα Degradation | MCF-7 | 0.7 | In-cell Western assay for ERα protein levels.[4][5] |
| Cell Viability | MCF-7 | 2.5 | Assay for MCF-7 breast cancer cell viability.[4][5] |
Table 2: Efficacy of this compound in Tamoxifen-Sensitive MCF-7 Xenograft Model
| Treatment Group | Dose and Schedule | Outcome |
| Vehicle | - | Continued tumor growth |
| This compound | 1 mg/kg/day, p.o. | Dose-dependent efficacy observed.[3][5] |
| This compound | 10 mg/kg/day, p.o. | Dose-dependent efficacy observed.[3][5] |
| This compound | 100 mg/kg/day, p.o. | Tumor regression, similar to estrogen withdrawal.[3][5] |
| Fulvestrant | 50 mg/kg loading, then 25 mg/kg 2x/week, s.c. | Slower tumor growth compared to vehicle.[3] |
Table 3: Efficacy of this compound in HCI-003 Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dose and Schedule | Outcome |
| Vehicle | - | Continued tumor growth |
| This compound | 10 mg/kg/day, p.o. | Tumor stasis.[3] |
| This compound | 100 mg/kg/day, p.o. | Tumor stasis.[3] |
| Fulvestrant | 30x clinical exposure | Tumor regression.[3] |
| Estrogen Withdrawal | - | Tumor regression.[3] |
Experimental Protocols
The following are generalized protocols for the use of this compound in breast cancer PDX models, based on available information.
Protocol 1: Establishment of Breast Cancer PDX Models
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used to prevent graft rejection.[7]
-
Tumor Implantation:
-
Fresh patient tumor tissue is obtained under sterile conditions.
-
The tissue is minced into small fragments (2-3 mm³).
-
A small incision is made in the flank or mammary fat pad of the anesthetized mouse.
-
A tumor fragment is implanted subcutaneously or orthotopically.
-
-
Estrogen Supplementation: For ER+ models, sustained-release estrogen pellets (e.g., 0.36 mg/60-day release) are implanted subcutaneously to support tumor growth.[3]
-
Tumor Growth Monitoring: Tumors are measured 2-3 times per week with calipers once they become palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.[6]
-
Passaging: Once tumors reach a certain size (e.g., 1000-1500 mm³), they are harvested and can be passaged to subsequent cohorts of mice.
Protocol 2: Preparation and Administration of this compound
-
Formulation: A common vehicle for oral administration of this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Another formulation described is 9% PEG-400, 0.5% Tween-80, 0.5% Povidone, and 90% of 0.5% Carboxymethylcellulose.[3]
-
Preparation:
-
Dissolve this compound in DMSO first.
-
Sequentially add the other components of the vehicle, ensuring complete mixing at each step.
-
The final concentration should be calculated based on the desired dose and the average weight of the mice.
-
-
Administration: Administer the formulated this compound to mice once daily via oral gavage.
Protocol 3: Tumor Volume Measurement and Response Assessment
-
Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Treatment: Initiate treatment with this compound, vehicle control, and any comparator arms (e.g., Fulvestrant).
-
Monitoring:
-
Measure tumor volumes 2-3 times weekly.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time to visualize treatment effects. Calculate tumor growth inhibition (TGI) at the end of the study.
Protocol 4: Pharmacodynamic Analysis (ER Immunohistochemistry)
-
Tissue Collection: At the end of the study, tumors are harvested from all groups.
-
Fixation and Processing:
-
Fix a portion of the tumor in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin.
-
-
Immunohistochemistry (IHC):
-
Section the paraffin-embedded tumors.
-
Perform IHC staining for ERα to assess the extent of receptor degradation.
-
Staining for proliferation markers (e.g., Ki67) and downstream ER targets (e.g., progesterone receptor) can also be performed.
-
-
Quantification: The intensity and percentage of positive staining can be quantified using methods such as H-scoring to compare ER levels between treatment groups.[3]
Conclusion
This compound has demonstrated potent ERα degradation and anti-tumor activity in preclinical models of ER+ breast cancer, including patient-derived xenografts. The provided data and protocols can serve as a valuable resource for researchers investigating novel endocrine therapies and mechanisms of resistance in breast cancer. While the clinical development of this compound has been halted, its profile as a potent, orally bioavailable SERD makes it a useful tool for preclinical research in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Brilanestrant Combination Therapies
Aimed at researchers, scientists, and drug development professionals, these application notes provide a framework for utilizing the selective estrogen receptor degrader (SERD), Brilanestrant (GDC-0810), in combination with other cancer drugs. Due to the discontinuation of this compound's clinical development in April 2017, publicly available data on its use in combination therapies is limited.[1] The following sections are based on the known mechanism of this compound, the scientific rationale for combining SERDs with other targeted agents, and data from clinical trials initiated prior to its discontinuation.
Introduction to this compound and Combination Therapy Rationale
This compound is an orally bioavailable, non-steroidal SERD that functions by binding to the estrogen receptor (ER), inducing its degradation.[1] This dual mechanism of action, combining ER modulation and degradation, made it a candidate for treating ER-positive breast cancer, including models resistant to tamoxifen and fulvestrant.[1]
In ER-positive breast cancer, tumor growth is often driven by the estrogen signaling pathway. However, resistance to endocrine therapy can emerge through various mechanisms, including the activation of alternative signaling pathways that promote cell survival and proliferation. This provides a strong rationale for combining ER-targeted therapies like this compound with inhibitors of these escape pathways. Two key pathways often implicated in endocrine resistance are the cyclin-dependent kinase 4/6 (CDK4/6) pathway, which regulates cell cycle progression, and the PI3K/AKT/mTOR pathway, a crucial regulator of cell growth and survival.
Application Note 1: this compound in Combination with a CDK4/6 Inhibitor (e.g., Palbociclib)
Scientific Rationale
The combination of an ER antagonist and a CDK4/6 inhibitor has become a standard of care in ER-positive, HER2-negative advanced breast cancer. The ER and CDK4/6 pathways are interconnected; estrogen signaling can drive the expression of Cyclin D1, a key activator of CDK4/6. By degrading the ER, this compound can reduce this stimulus. Simultaneously, a CDK4/6 inhibitor like palbociclib can block the cell cycle progression that might be driven by any residual ER signaling or by other mitogenic pathways. This dual blockade is expected to result in a synergistic anti-tumor effect. Preclinical studies with other SERDs have demonstrated that combination with a CDK4/6 inhibitor can delay or overcome resistance to endocrine therapy.
Preclinical Data Summary
Table 1: Preclinical Data for Single-Agent this compound
| Parameter | Cell Line | Value | Reference |
| ERα Binding IC50 | - | 6.1 nM | [3] |
| ERβ Binding IC50 | - | 8.8 nM | [3] |
| ERα Degradation EC50 | - | 0.7 nM | [3] |
| MCF-7 Cell Viability IC50 | MCF-7 | 2.5 nM | [3] |
Experimental Protocols
Objective: To determine if the combination of this compound and palbociclib has a synergistic, additive, or antagonistic effect on the proliferation of ER-positive breast cancer cell lines (e.g., MCF-7, T47D).
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound (GDC-0810)
-
Palbociclib
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a dose-response matrix of this compound and palbociclib. A 7x7 matrix is recommended, with concentrations spanning the known IC50 values of each drug.
-
Treat the cells with the drug combinations for 72-96 hours.
-
Measure cell viability using a suitable assay.
-
Calculate the percentage of cell growth inhibition for each drug combination compared to vehicle-treated controls.
-
Analyze the data using synergy software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Objective: To assess the effect of this compound and palbociclib, alone and in combination, on the ER and CDK4/6 signaling pathways.
Materials:
-
ER-positive breast cancer cell lines
-
This compound and palbociclib
-
Lysis buffer and protease/phosphatase inhibitors
-
Primary antibodies against ERα, p-Rb, total Rb, Cyclin D1, and a loading control (e.g., β-actin).
-
Secondary antibodies
-
Western blot imaging system
Protocol:
-
Treat cells with this compound, palbociclib, or the combination at specified concentrations for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary and secondary antibodies.
-
Visualize and quantify the protein bands.
Signaling Pathway and Experimental Workflow Diagrams
References
Brilanestrant: Inducing Tumor Regression in Preclinical Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Brilanestrant (formerly known as GDC-0810 or ARN-810) is a non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD).[1][2] It functions as a potent antagonist of the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the ER protein.[3][4] This mechanism effectively inhibits the growth and survival of ER-expressing cancer cells.[3][4] Preclinical studies have demonstrated this compound's robust activity in inducing tumor regression in various animal models of breast cancer, including those resistant to standard-of-care therapies like tamoxifen.[1][5]
These application notes provide a comprehensive overview of the preclinical data supporting this compound's anti-tumor efficacy and detailed protocols for its evaluation in animal models.
Data Presentation
The following tables summarize the in vitro potency of this compound and its in vivo efficacy in inducing tumor regression in breast cancer xenograft models.
Table 1: In Vitro Potency of this compound [4][5][6]
| Parameter | Cell Line | Value (nM) | Description |
| ERα Binding Affinity (IC50) | - | 6.1 | Concentration required to displace 50% of the radioligand from the estrogen receptor alpha. |
| ERβ Binding Affinity (IC50) | - | 8.8 | Concentration required to displace 50% of the radioligand from the estrogen receptor beta. |
| ERα Degradation (EC50) | MCF-7 | 0.7 | Concentration required to achieve 50% degradation of the estrogen receptor alpha. |
| Cell Viability (IC50) | MCF-7 | 2.5 | Concentration required to inhibit the viability of MCF-7 breast cancer cells by 50%. |
| ERE Transcriptional Antagonism (IC50) | - | 2.0 | Concentration required to inhibit 50% of estrogen response element-mediated transcription. |
Table 2: In Vivo Efficacy of this compound in Xenograft Models [1][5][6]
| Animal Model | Treatment Group | Dosage & Administration | Key Findings |
| Tamoxifen-Sensitive MCF-7 Xenograft | This compound | 3 mg/kg/day, p.o. | Substantial tumor growth inhibition. |
| This compound | 30 and 100 mg/kg/day, p.o. | Dose-dependent efficacy. | |
| This compound | 100 mg/kg/day, p.o. | Tumor regression observed in all animals (>50%) without significant weight loss. | |
| Tamoxifen-Resistant MCF-7 Xenograft | This compound | 25 mg/kg, p.o. qd | Significant inhibition of tumor growth. |
| This compound | 100 mg/kg/day, p.o. | Induced tumor regressions. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Estrogen Receptor Degradation
This compound exerts its anti-tumor effects by directly targeting the estrogen receptor. The following diagram illustrates its mechanism of action.
Caption: this compound binds to the estrogen receptor, leading to its degradation via the proteasome and subsequent inhibition of gene transcription, ultimately resulting in tumor regression.
Experimental Workflow: In Vivo Efficacy Study of this compound
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a xenograft mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Brilanestrant Technical Support Center: Optimizing Dosage for Maximum ER Degradation
Welcome to the Brilanestrant Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for maximal estrogen receptor (ER) degradation in experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ER degradation?
A1: this compound (also known as GDC-0810, ARN-810, RG-6046, and RO-7056118) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2] It binds to the estrogen receptor, inducing a conformational change that marks the receptor for degradation by the 26S proteasome.[3] This leads to a reduction in the total cellular levels of ERα, thereby inhibiting the growth and survival of ER-expressing cancer cells.[4]
Q2: What is the potency of this compound in degrading ERα in vitro?
A2: In preclinical studies using MCF-7 breast cancer cells, this compound has been shown to be a potent degrader of ERα with a reported EC50 of 0.7 nM.[3][5][6]
Q3: How does this compound's mechanism of action differ from other ER modulators like tamoxifen?
A3: Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which act as partial agonists or antagonists depending on the tissue, this compound is a full transcriptional antagonist with no known agonistic activity.[3][5] While tamoxifen competitively blocks estrogen binding, this compound actively promotes the degradation of the ER protein.[2]
Q4: Is this compound effective against ERα mutations?
A4: Yes, this compound has demonstrated the ability to antagonize ERα ligand binding domain mutants both in vitro and in vivo.[3] This makes it a valuable tool for studying endocrine resistance mechanisms mediated by ESR1 mutations.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments aimed at optimizing this compound dosage for ER degradation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak ER Degradation Signal in Western Blot | Low Primary Antibody Affinity/Concentration: The antibody may not be effectively detecting the ERα protein. | - Increase the concentration of the primary antibody. - Extend the primary antibody incubation time (e.g., overnight at 4°C).[7] - Ensure the primary antibody is validated for Western blotting and specific to ERα. |
| Insufficient Protein Load: The amount of protein in the lysate may be too low to detect a significant signal. | - Increase the amount of protein loaded per well. - Consider using a positive control lysate from a cell line with high ERα expression.[7] | |
| Ineffective Protein Transfer: The ERα protein may not be transferring efficiently from the gel to the membrane. | - Verify the transfer setup and ensure good contact between the gel and the membrane. - Optimize the transfer time and voltage/current. | |
| High Background on Western Blot | Insufficient Blocking: The blocking step may not be adequately preventing non-specific antibody binding. | - Increase the blocking time (e.g., 1-2 hours at room temperature). - Consider using a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[7] |
| Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive, leading to non-specific binding. | - Titrate the primary and secondary antibody concentrations to find the optimal dilution.[8] | |
| Inconsistent ER Degradation Results | Cell Culture Variability: Differences in cell confluence, passage number, or serum starvation can affect ER expression levels and drug response. | - Standardize cell seeding density and culture conditions. - Use cells within a consistent passage number range for all experiments. |
| Drug Preparation and Storage: Improper dissolution or storage of this compound can affect its potency. | - Prepare fresh stock solutions of this compound in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] | |
| Multiple Bands or Bands at Incorrect Molecular Weight | Protein Degradation or Post-Translational Modifications: ERα can be subject to cleavage or modifications that result in multiple bands. | - Add protease and phosphatase inhibitors to your lysis buffer. - Consult the literature to see if multiple isoforms or modified forms of ERα are expected in your cell model. |
| Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. | - Use a more specific monoclonal antibody. - Perform antibody validation experiments, such as using siRNA knockdown of ERα to confirm band identity. |
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound in MCF-7 Cells
| Parameter | Value | Assay Conditions |
| ERα Degradation EC50 | 0.7 nM | In-cell Western assay, 4-hour treatment[3][9] |
| ERα Binding IC50 | 6.1 nM | Cell-free radio-ligand competitive binding assay[3] |
| ERβ Binding IC50 | 8.8 nM | Cell-free radio-ligand competitive binding assay[3] |
| Cell Viability IC50 | 2.5 nM | CellTiter-Glo assay, 5-day treatment[3] |
| Transcriptional Antagonism IC50 | 2 nM | 3x ERE luciferase reporter assay, 24-hour treatment[9] |
Table 2: In Vivo Efficacy of this compound in a Tamoxifen-Sensitive MCF-7 Xenograft Model
| Dosage (Oral, daily) | Outcome |
| 3 mg/kg | Substantial tumor-growth inhibition[5] |
| 100 mg/kg | Tumor regression of more than 50% in all animals without weight loss[5] |
Experimental Protocols
Protocol 1: In-Cell Western Assay for ERα Degradation
This protocol is adapted from methodologies used in the preclinical evaluation of this compound.[3]
-
Cell Seeding:
-
Trypsinize and wash MCF-7 cells twice in phenol red-free RPMI containing 5% charcoal dextran-stripped FBS, 20 mM HEPES, and NEAA.
-
Resuspend cells to a concentration of 200,000 cells/mL in the same medium.
-
Add 16 µL of the cell suspension (3,200 cells) to each well of a poly-D-lysine coated 384-well plate.
-
Incubate at 37°C for 4 days to allow for cell adherence and growth.
-
-
Compound Treatment:
-
Prepare a 10-point, 1:5 serial dilution of this compound.
-
Add 16 µL of the diluted compound to the cells, resulting in a final concentration range appropriate to determine the EC50 (e.g., 10⁻⁵ M to 5.12 x 10⁻¹² M).
-
Incubate for 4 hours at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding 16 µL of 30% formalin to each well (final concentration of 10%) and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS containing 0.1% Tween-20 (PBST).
-
Permeabilize the cells with 50 µL/well of PBS containing 0.1% Triton X-100 for 15 minutes.
-
-
Immunostaining:
-
Wash the cells and block with an appropriate blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1 hour at room temperature.
-
Incubate the cells overnight at 4°C with a primary antibody against ERα (e.g., SP1 rabbit monoclonal antibody) diluted 1:1000 in blocking buffer with 0.1% Tween-20.
-
Wash the wells twice with PBST.
-
Incubate for 60-90 minutes at room temperature with an IRDye-conjugated secondary antibody (e.g., goat anti-rabbit IRDye 800CW) and a DNA dye (e.g., DRAQ5) in blocking buffer with 0.1% Tween-20 and 0.01% SDS.
-
Wash the cells three times with PBST.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the ERα signal and the DNA stain (for normalization).
-
Calculate the percentage of ERα degradation relative to a vehicle-treated control and plot the dose-response curve to determine the EC50.
-
Protocol 2: Western Blotting for ERα Degradation
-
Cell Lysis:
-
Plate and treat cells with various concentrations of this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Quantify the band intensities using densitometry software and calculate the percentage of ERα degradation.
-
Visualizations
Caption: Mechanism of action of this compound in ER-positive breast cancer cells.
Caption: Workflow for assessing this compound-induced ERα degradation.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
Managing side effects of Brilanestrant observed in clinical trials
Brilanestrant (GDC-0810) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side effects of this compound (GDC-0810) observed in clinical trials. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations to facilitate your research and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as GDC-0810, ARN-810) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1] Its primary mechanism of action is to bind to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the receptor via the proteasome pathway.[2][3] This inhibition of ER-mediated signaling can suppress the growth and survival of ER-expressing cancer cells.[1]
Q2: What was the clinical development status of this compound?
A2: this compound reached Phase II clinical trials for the treatment of locally advanced or metastatic ER-positive breast cancer.[4][5] However, its development was discontinued by Roche in April 2017, not due to any specific safety concerns.[4][6]
Q3: What are the most common side effects associated with this compound?
A3: Based on the phase Ia/Ib/IIa clinical trial data, the most frequently observed adverse events were primarily gastrointestinal in nature and included diarrhea, nausea, and fatigue, which were mostly of mild-to-moderate severity.[1][4][7]
Q4: Was a maximum tolerated dose (MTD) for this compound established?
A4: A maximum tolerated dose was not formally reached in the phase Ia study. However, the 800 mg once-daily dose was considered intolerable due to the frequency of gastrointestinal side effects. The recommended Phase II dose (RP2D) was established as 600 mg once daily, taken with food.[7][8]
Summary of Adverse Events in Clinical Trials
The following table summarizes the quantitative data on adverse events observed in the phase Ia/Ib/IIa clinical trial of this compound (N=152).[1][7]
| Adverse Event | Any Grade Incidence (%) | Grade ≥3 Incidence (%) |
| Diarrhea | 63% | 33% |
| Nausea | 54% | Not specified |
| Fatigue | 51% | Not specified |
| Vomiting | 31% | Not specified |
| Constipation | 28% | Not specified |
| Decreased Appetite | 25% | Not specified |
Data sourced from Bardia et al., Breast Cancer Res Treat, 2022.[1][7]
Troubleshooting Guides for Side Effect Management
These guides provide potential strategies for managing the most common side effects of this compound in a research setting. These are adapted from general clinical practice guidelines for managing side effects of oral anti-cancer therapies.
Management of Diarrhea
Q: A subject in our preclinical study is experiencing diarrhea after this compound administration. What are the initial steps for management?
A: For mild to moderate diarrhea, the initial management should involve dietary modification and, if necessary, the use of anti-diarrheal medication.
Recommended Actions:
-
Dietary Modification:
-
Pharmacological Intervention:
-
If diarrhea persists for more than 12-24 hours, consider the administration of loperamide. A standard starting dose is 4 mg, followed by 2 mg every 4 hours or after each unformed stool (not to exceed 16 mg/day).[1][5]
-
For more persistent diarrhea, the loperamide dose can be increased to 2 mg every 2 hours.[5]
-
Q: The diarrhea is severe (Grade 3 or higher) and is not responding to standard loperamide treatment. What is the next course of action?
A: Severe or refractory diarrhea requires more aggressive management and may necessitate a temporary interruption of this compound administration.
Recommended Actions:
-
Dose Interruption: Temporarily halt the administration of this compound.
-
Advanced Pharmacological Intervention:
-
Supportive Care: Ensure adequate hydration and electrolyte replacement.
-
Dose Reduction: Upon resolution of the severe diarrhea, consider resuming this compound at a reduced dose.
Management of Nausea and Vomiting
Q: Our experimental model is showing signs of nausea and subsequent vomiting following this compound administration. How can we mitigate this?
A: Nausea and vomiting can often be managed with prophylactic antiemetics and dietary adjustments.
Recommended Actions:
-
Prophylactic Antiemetics:
-
Administer a 5-HT3 receptor antagonist, such as ondansetron, prior to this compound administration.
-
For delayed nausea and vomiting (occurring more than 24 hours after administration), a neurokinin-1 (NK1) receptor antagonist like aprepitant may be considered in combination with a 5-HT3 antagonist and dexamethasone.
-
-
Dietary Management:
-
Provide small, frequent meals.
-
Avoid spicy, fatty, or overly aromatic foods.
-
-
Dose Administration:
Management of Fatigue
Q: We are observing signs of fatigue (e.g., reduced activity) in our animal models treated with this compound. What are the recommended management strategies?
A: Cancer-related fatigue is a common side effect and is best managed with a multi-faceted approach.
Recommended Actions:
-
Activity and Exercise:
-
Pharmacologic Intervention:
-
In some clinical contexts, psychostimulants may be considered for managing fatigue, though their use should be carefully evaluated.[7]
-
-
Supportive Care:
-
Ensure adequate nutrition and hydration.
-
Rule out and manage other contributing factors such as anemia or electrolyte imbalances.
-
Experimental Protocols
Protocol 1: MCF-7 Cell Viability (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of ER-positive MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and antibiotics
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
96-well plates
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: ERα Degradation (Western Blot)
This protocol is to determine the effect of this compound on the protein levels of ERα in breast cancer cells.
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
This compound
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against ERα
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with various concentrations of this compound for different time points (e.g., 2, 4, 6 hours). Include a vehicle control and a positive control for degradation (e.g., fulvestrant). A set of wells should also be pre-treated with MG132 before this compound addition to confirm proteasome-dependent degradation.
-
Harvest cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
References
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. sbuhb.nhs.wales [sbuhb.nhs.wales]
- 3. cinj.org [cinj.org]
- 4. 2024 Combined Sections Meeting (CSM) [apta.confex.com]
- 5. ascopubs.org [ascopubs.org]
- 6. lnx.mednemo.it [lnx.mednemo.it]
- 7. Cancer-related fatigue. Clinical practice guidelines in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. esmo.org [esmo.org]
- 9. ascopubs.org [ascopubs.org]
Brilanestrant stability and storage conditions for laboratory use
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Brilanestrant (also known as GDC-0810 or ARN-810) for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2][3][4] Its mechanism of action involves binding to the estrogen receptor (ER), primarily ER-alpha, inducing a conformational change that leads to the degradation of the receptor by the proteasome.[4][5][6] This downregulation of ER levels inhibits the growth and survival of ER-expressing cancer cells.[7]
Q2: What are the recommended storage conditions for this compound powder?
A2: this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] Properly stored, the powder has a shelf life of over two years.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one year, or at -80°C for up to two years.[1]
Q4: Is this compound sensitive to light?
A4: Yes, the recommendation to store this compound in the dark suggests that it is light-sensitive.[1] To prevent potential photodegradation, it is best to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in foil.
Q5: How many freeze-thaw cycles can a this compound stock solution in DMSO tolerate?
A5: While specific quantitative data on the freeze-thaw stability of this compound is not publicly available, it is strongly recommended to avoid repeated cycles.[2] General studies on compound stability in DMSO suggest that many compounds can withstand a limited number of freeze-thaw cycles without significant degradation.[8][9][10] For best results, it is advisable to aliquot stock solutions into single-use volumes.
Stability and Storage Conditions
Quantitative stability data for this compound under various specific conditions is limited in publicly available resources. The following tables summarize the recommended storage conditions based on vendor datasheets and general knowledge of compound handling.
Table 1: Storage of Solid this compound
| Condition | Temperature | Duration | Shelf Life |
| Short-term | 0 - 4°C | Days to Weeks | > 2 years (if stored properly) |
| Long-term | -20°C | Months to Years | > 2 years (if stored properly) |
Note: Solid this compound should be stored in a dry, dark place.[1]
Table 2: Storage of this compound Stock Solution in DMSO
| Condition | Temperature | Duration |
| Short-term | 0 - 4°C | Days to Weeks |
| Long-term | -20°C | Up to 1 year |
| Long-term | -80°C | Up to 2 years |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Media
-
Possible Cause 1: Low solubility in aqueous solutions. This compound is not soluble in water.[1] When a concentrated DMSO stock is diluted into aqueous cell culture media, the compound can precipitate out.
-
Solution: Ensure the final DMSO concentration in your cell culture media is as low as possible (typically ≤ 0.5%) and does not affect cell viability on its own. Perform serial dilutions of your stock solution in media, vortexing or mixing well between each dilution step.
-
-
Possible Cause 2: Interaction with media components. Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause it to precipitate.
-
Solution: Try using serum-free media for the initial dilution before adding it to your cells. If the experiment allows, consider reducing the serum concentration.
-
-
Possible Cause 3: Temperature changes. Moving the media from a warm incubator to a cooler environment (like a cell culture hood) can sometimes cause less soluble compounds to precipitate.
-
Solution: Prepare your dilutions and treat your cells promptly. Try to maintain a consistent temperature where possible.
-
Issue 2: Inconsistent or No Compound Activity in In Vitro Assays
-
Possible Cause 1: Compound degradation. Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C, light exposure) can lead to degradation of this compound.
-
Solution: Always use freshly prepared dilutions from a properly stored, aliquoted stock solution. Prepare a new stock solution if there is any doubt about the quality of the current one.
-
-
Possible Cause 2: Incorrect concentration. Errors in calculating dilutions or in preparing the stock solution can lead to inaccurate final concentrations.
-
Solution: Double-check all calculations. It is good practice to have another researcher verify your calculations.
-
-
Possible Cause 3: Cell-based issues. Factors such as cell passage number, cell density, and overall cell health can significantly impact the outcome of an assay.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Optimize cell seeding density for your specific assay.
-
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is a representative method for assessing the effect of this compound on the viability of MCF-7 cells.
-
Cell Seeding:
-
Harvest MCF-7 cells that are in the logarithmic growth phase.
-
Count the cells and adjust the density to 1 x 104 cells/mL in the appropriate cell culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if desired.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment by normalizing the data to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for ER-alpha Degradation
This protocol provides a general workflow for observing this compound-induced degradation of ER-alpha in MCF-7 cells.
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to attach and grow for 24-48 hours.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for a specific time course (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ER-alpha overnight at 4°C.
-
Also, probe for a loading control (e.g., β-actin, GAPDH, or tubulin) on the same membrane or a parallel blot.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software and normalize the ER-alpha signal to the loading control.
-
Visualizations
Caption: this compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Facebook [cancer.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Resistance to Brilanestrant in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Brilanestrant (also known as GDC-0810 and ARN-810) in cancer cell lines. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism of action is to bind to the estrogen receptor (ERα) and induce its degradation via the proteasome pathway.[2][3] This eliminates ERα protein from the cancer cell, thereby blocking downstream signaling pathways that promote tumor growth.[4]
Q2: Is this compound effective against cancer cell lines with acquired resistance to other endocrine therapies?
Preclinical studies have shown that this compound is active in tamoxifen-resistant and fulvestrant-resistant models of human breast cancer.[1][5]
Q3: What are the known or anticipated mechanisms of resistance to this compound?
While specific research on this compound resistance is limited due to the discontinuation of its clinical development, resistance mechanisms are likely to be similar to those observed with other SERDs like fulvestrant.[1][6] These include:
-
ESR1 Gene Mutations: Mutations in the ligand-binding domain of the estrogen receptor gene (ESR1) can lead to constitutive, ligand-independent activation of the receptor.[7] this compound has been shown to retain activity against some ESR1 mutants (e.g., Y537S and D538G), although with a slight decrease in potency.[8]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative growth factor receptor pathways, such as the PI3K/AKT/mTOR and MAPK pathways, can promote cell survival and proliferation independently of ERα signaling.
-
Altered Cell Cycle Regulation: Changes in the expression or activity of cell cycle proteins can allow cancer cells to bypass the anti-proliferative effects of ERα degradation.
-
Impaired Proteasomal Degradation: Although less common, alterations in the ubiquitin-proteasome system could potentially hinder the degradation of ERα induced by this compound.
Q4: My cells are showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
-
Confirm Drug Potency: Ensure the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions.
-
Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Optimize Assay Conditions: Review your experimental protocols, particularly for cell viability assays, to ensure optimal cell seeding density and drug incubation times.
-
Assess ERα Expression: Confirm that your cell line continues to express ERα, as loss of the target protein is a possible mechanism of resistance.
Troubleshooting Guides
Problem 1: Decreased Cell Viability Inhibition by this compound Over Time
Your cancer cell line, which was initially sensitive to this compound, now shows a reduced response in cell viability assays (e.g., higher IC50 value).
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| Development of Acquired Resistance | 1. Generate a Resistant Cell Line: Culture the cells in the continuous presence of gradually increasing concentrations of this compound over several months to select for a resistant population.[9][10] 2. Characterize the Resistant Phenotype: Compare the IC50 of the resistant line to the parental line. A significant increase confirms resistance. 3. Investigate Resistance Mechanisms: Proceed with molecular analyses as described in the sections below. |
| Experimental Variability | 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and drug treatment duration. 2. Control for Serum Effects: Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous hormones that may interfere with the assay. |
Hypothetical Data of this compound IC50 Values
| Cell Line | This compound IC50 (nM) | Notes |
| MCF-7 (Parental) | 2.5[8] | Estrogen receptor-positive breast cancer cell line. |
| MCF-7-BrilaRes (Hypothetical Resistant) | 50 - 100 | Hypothetical this compound-resistant cell line generated through continuous exposure. |
| T47D | 0.34[11] | Estrogen receptor-positive breast cancer cell line. |
| Tamoxifen-Resistant MCF-7 Xenograft | Active in vivo[5][12] | Demonstrates this compound's efficacy in a resistant model. |
Problem 2: Incomplete ERα Degradation by this compound
Western blot analysis shows that this compound is not effectively degrading ERα protein in your cell line.
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| ESR1 Mutation | 1. Sequence the ESR1 Gene: Extract genomic DNA from your cells and perform Sanger or Next-Generation Sequencing (NGS) to identify mutations in the ligand-binding domain.[7][13][14] 2. Test Alternative SERDs: Evaluate the efficacy of other SERDs that may have different binding properties to the mutant ERα. |
| Upregulation of ERα Expression | 1. Assess ERα mRNA Levels: Use RT-qPCR to determine if there is an increase in ESR1 gene transcription. 2. Inhibit Protein Synthesis: Treat cells with a protein synthesis inhibitor (e.g., cycloheximide) in the presence of this compound to confirm if the lack of degradation is due to rapid de novo synthesis.[15] |
| Impaired Proteasome Function | 1. Use a Proteasome Inhibitor: Co-treat cells with a proteasome inhibitor (e.g., MG132) and this compound. An accumulation of ERα would suggest that the degradation pathway is intact but may be overwhelmed or inhibited in the resistant cells. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a sensitive cancer cell line (e.g., MCF-7).
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cell line using a cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation over several months. Maintain a backup culture at each concentration.
-
Characterization of Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 to the parental cell line.
-
Maintenance of Resistant Line: Culture the resistant cell line in the continuous presence of the final concentration of this compound to maintain the resistant phenotype.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16][17][18]
-
Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 3: Western Blot for ERα Degradation
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for ERα. After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 4: Sanger Sequencing of ESR1 Gene
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and this compound-resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the exons of the ESR1 gene, particularly those encoding the ligand-binding domain (exons 4-8), using specific primers.[13][19]
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Perform a cycle sequencing reaction using a BigDye Terminator kit with forward and reverse primers.
-
Sequence Analysis: Purify the sequencing products and analyze them on a capillary electrophoresis-based DNA sequencer. Compare the sequences from the resistant and parental cells to identify any mutations.
Visualizations
Caption: Mechanism of action of this compound and potential resistance pathways.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. | BioWorld [bioworld.com]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. News - this compound (GDC-0810) - LARVOL VERI [veri.larvol.com]
- 7. Currently Applied Molecular Assays for Identifying ESR1 Mutations in Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI Insight - Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 12. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 13. jnsbm.org [jnsbm.org]
- 14. sjhnhlab.testcatalog.org [sjhnhlab.testcatalog.org]
- 15. Targeting ERα degradation by L-Tetrahydropalmatine provides a novel strategy for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. jrmds.in [jrmds.in]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of SERDs like Brilanestrant
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Selective Estrogen Receptor Degraders (SERDs), with a specific focus on Brilanestrant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported oral bioavailability?
This compound (also known as ARN-810 or GDC-0810) is an orally available, nonsteroidal selective estrogen receptor degrader (SERD)[1][2][3][4]. Preclinical data in animal models indicated an oral bioavailability in the range of 40-60%[1]. However, its clinical development was discontinued in April 2017[2].
Q2: What are the primary challenges affecting the oral bioavailability of SERDs like this compound?
The primary challenges in achieving high oral bioavailability for many SERDs, including potentially this compound, are often related to poor aqueous solubility and/or dissolution rate in the gastrointestinal tract[5][6][7][8]. These factors can lead to incomplete absorption and significant first-pass metabolism, reducing the amount of active drug that reaches systemic circulation.
Q3: What are common formulation strategies to improve the oral bioavailability of poorly soluble drugs?
Several innovative formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs[6][7][9][10]. These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to faster dissolution[6][7].
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance solubility and dissolution. Techniques like hot-melt extrusion and solvent evaporation are common methods for creating solid dispersions[6][7].
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can improve drug solubilization and absorption[6][10].
-
Complexation: The use of agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility[6][7].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low in vitro dissolution rate | Poor aqueous solubility of the API. | 1. Particle Size Reduction: Attempt micronization or nanosizing of the API. 2. Formulation with Solubilizing Excipients: Explore the use of surfactants, co-solvents, or complexing agents (e.g., cyclodextrins). 3. Amorphous Solid Dispersions: Prepare and test solid dispersions with various hydrophilic polymers. |
| High variability in in vivo absorption | Food effects, inconsistent wetting of the drug substance. | 1. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization and reduce food effects. 2. Controlled Release Formulation: Investigate controlled-release formulations to ensure more consistent drug release and absorption. |
| Low oral bioavailability despite good in vitro dissolution | High first-pass metabolism in the gut wall or liver. | 1. Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to assess intestinal permeability and efflux transporter interactions. 2. Metabolic Stability Studies: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolic pathways. 3. Prodrug Approach: Consider designing a prodrug that is less susceptible to first-pass metabolism and is converted to the active SERD in systemic circulation. |
| Precipitation of the drug in the gastrointestinal tract | Supersaturation followed by precipitation from an enabling formulation. | 1. Inclusion of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation to maintain a supersaturated state. 2. pH-controlled Release: Design a formulation that releases the drug in a region of the GI tract where it has higher solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Methodology:
-
Prepare a suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v Pluronic F127 or Poloxamer 188).
-
Introduce the suspension into a wet milling chamber containing grinding media (e.g., yttria-stabilized zirconium oxide beads of 0.1-0.5 mm diameter).
-
Mill the suspension at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 2-8 hours).
-
Periodically withdraw samples to monitor particle size distribution using laser diffraction or dynamic light scattering.
-
Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved.
-
Separate the nanosuspension from the grinding media.
-
Characterize the resulting nanosuspension for particle size, zeta potential, and dissolution rate compared to the unmilled drug.
Protocol 2: In Vitro Dissolution Testing of a this compound Solid Dispersion
Objective: To evaluate the enhancement of this compound's dissolution rate from a solid dispersion formulation.
Methodology:
-
Prepare a solid dispersion of this compound with a suitable polymer (e.g., PVP K30, HPMC, or Soluplus®) at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) using a method like solvent evaporation or hot-melt extrusion.
-
Characterize the solid dispersion for amorphicity using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Perform dissolution testing using a USP Apparatus II (paddle method).
-
Use a dissolution medium that simulates intestinal fluid (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).
-
Add a quantity of the solid dispersion equivalent to a specific dose of this compound to the dissolution vessels.
-
Maintain the temperature at 37°C and the paddle speed at 50-75 RPM.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
Compare the dissolution profile of the solid dispersion to that of the pure crystalline drug.
Visualizations
Caption: Mechanism of action of this compound as a SERD.
Caption: Experimental workflow for improving oral bioavailability.
Caption: Simplified ER signaling and crosstalk pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 8. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Brilanestrant (GDC-0810) vs. Fulvestrant in ER+ Breast Cancer Models
For researchers and drug development professionals navigating the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, a thorough understanding of the comparative efficacy and mechanisms of selective estrogen receptor degraders (SERDs) is paramount. This guide provides an objective, data-driven comparison of Brilanestrant (GDC-0810), a novel, orally bioavailable SERD, and Fulvestrant, an established intramuscular agent, in preclinical models of ER+ breast cancer.
This compound (GDC-0810) was developed as a nonsteroidal, orally bioavailable SERD with the aim of improving upon the therapeutic profile of Fulvestrant.[1][2] While both compounds are designed to antagonize and degrade the estrogen receptor α (ERα), a key driver of ER+ breast cancer, they exhibit distinct pharmacological properties.[3][4] Preclinical studies demonstrated this compound's robust activity in various ER+ breast cancer models, including those resistant to tamoxifen. However, the clinical development of this compound was ultimately discontinued as it did not demonstrate superior or comparable efficacy to Fulvestrant in a Phase II clinical trial.[5][6] This guide delves into the preclinical data that defined their head-to-head profiles.
Mechanism of Action: A Tale of Two SERDs
Both this compound and Fulvestrant function as SERDs, binding to ERα and inducing its degradation, thereby blocking estrogen-mediated signaling.[4][7] However, they induce distinct conformational changes in the ERα protein, suggesting unique mechanisms of action.[3][8]
Fulvestrant, a steroidal analogue of estradiol, competitively binds to ERα with high affinity, impairing receptor dimerization and nuclear localization, which ultimately leads to accelerated degradation of the ER protein via the proteasome pathway.[4][9][10] This dual action of blocking and degrading the receptor results in a comprehensive inhibition of estrogen signaling.[4]
This compound, a nonsteroidal compound, also binds to ERα with high affinity and promotes its degradation through the 26S proteasome.[3][8] It was designed to prospectively optimize ERα degradation and antagonist activity.[3] Notably, this compound induces a distinct ERα conformation compared to Fulvestrant and other ER therapeutics.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Facebook [cancer.gov]
- 8. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 9. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
A Comparative In Vitro Analysis of Brilanestrant and Tamoxifen Efficacy
This guide provides a detailed comparison of the in vitro efficacy of Brilanestrant and Tamoxifen, two prominent estrogen receptor (ER) targeted therapies. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation based on experimental data.
Mechanism of Action: A Tale of Two Modalities
This compound and Tamoxifen both target the estrogen receptor, a key driver in the proliferation of ER-positive breast cancers. However, they employ distinct mechanisms of action.
This compound , a Selective Estrogen Receptor Degrader (SERD), functions by binding to the estrogen receptor and inducing a conformational change that marks the receptor for proteasomal degradation.[1][2][3] This leads to a reduction in the total cellular levels of ER, thereby potently inhibiting downstream signaling. This compound is characterized as a full transcriptional antagonist, exhibiting no known agonistic activity.[4][5]
Tamoxifen , on the other hand, is a Selective Estrogen Receptor Modulator (SERM). It acts as a competitive inhibitor, binding to the estrogen receptor and preventing the binding of its natural ligand, estradiol.[6][7] This blockade of the ligand-binding domain prevents the transcriptional activation of estrogen-responsive genes.[8] Notably, Tamoxifen's activity is tissue-specific; it acts as an antagonist in breast tissue but can exhibit partial agonist effects in other tissues, such as the endometrium and bone.[7]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes key quantitative parameters for this compound and Tamoxifen from various in vitro studies. These values provide a direct comparison of their potency in inhibiting cancer cell growth and targeting the estrogen receptor.
| Parameter | This compound | Tamoxifen | Notes |
| Mechanism of Action | Selective Estrogen Receptor Degrader (SERD) | Selective Estrogen Receptor Modulator (SERM) | This compound eliminates the receptor, while Tamoxifen blocks it. |
| IC50 for MCF-7 Cell Viability | 2.5 nM[5] | 7.87 µM - 17.26 µM[9][10][11][12] | This compound demonstrates significantly higher potency in inhibiting the growth of the ER-positive MCF-7 breast cancer cell line. The IC50 for Tamoxifen can vary based on experimental conditions. |
| IC50 for ERα Degradation | 0.7 nM[5] | Not Applicable | This parameter is specific to SERDs like this compound. |
| ERα Binding Affinity (IC50) | 6.1 nM[4] | 25-50 fold lower than its active metabolite, 4-hydroxytamoxifen[13] | This compound shows high-affinity binding to the estrogen receptor alpha. Tamoxifen itself has lower affinity, but its metabolite is a potent binder. |
| ERβ Binding Affinity (IC50) | 8.8 nM | Data not readily available for direct comparison | This compound also binds effectively to the estrogen receptor beta isoform. |
Signaling Pathways
The differential mechanisms of this compound and Tamoxifen result in distinct impacts on ER-mediated signaling pathways.
Caption: this compound binds to the estrogen receptor, inducing a conformational change that leads to its degradation by the proteasome.
Caption: Tamoxifen competitively binds to the estrogen receptor, blocking estradiol binding and preventing the transcription of estrogen-responsive genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to compare this compound and Tamoxifen.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: MCF-7 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.1 nM to 1 µM) or Tamoxifen (e.g., 0.1 µM to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Estrogen Receptor Binding Assay (Competitive Radioligand Binding Assay)
This assay quantifies the ability of a compound to bind to the estrogen receptor by measuring the displacement of a radiolabeled ligand.
-
Receptor Preparation: A source of estrogen receptor is required, typically from MCF-7 cell lysates or purified recombinant ERα.
-
Reaction Mixture: In a 96-well plate, the ER preparation is incubated with a constant concentration of a radiolabeled estrogen, such as [3H]-estradiol.
-
Competitive Binding: Increasing concentrations of unlabeled this compound or Tamoxifen are added to the wells to compete with the radioligand for binding to the ER.
-
Incubation: The mixture is incubated at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value, the concentration of the drug that displaces 50% of the radiolabeled ligand, is calculated.
Caption: A generalized workflow for in vitro comparison of therapeutic compounds.
Conclusion
The in vitro data strongly suggests that this compound is a significantly more potent inhibitor of ER-positive breast cancer cell growth compared to Tamoxifen. This is attributed to its distinct mechanism of action as a SERD, leading to the degradation of the estrogen receptor. While Tamoxifen remains a cornerstone of endocrine therapy, the superior potency of this compound in these preclinical models highlights its potential as a powerful therapeutic alternative, particularly in contexts where potent ER antagonism is required. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the nuances of these two important anti-cancer agents.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Facebook [cancer.gov]
- 3. GDC-0810 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. swolverine.com [swolverine.com]
- 8. Tamoxifen and the Estrogen Receptor Ligand Binding Domain [biology.kenyon.edu]
- 9. oaepublish.com [oaepublish.com]
- 10. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. The Synergistic Effects of Celastrol in combination with Tamoxifen on Apoptosis and Autophagy in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oral Selective Estrogen Receptor Degraders (SERDs), Including the Investigational Compound Brilanestrant
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of novel oral Selective Estrogen Receptor Degraders (SERDs). These agents offer the potential to overcome the limitations of existing treatments, including the intramuscular administration of fulvestrant and acquired resistance to aromatase inhibitors and tamoxifen. This guide provides a detailed head-to-head comparison of key oral SERDs: Brilanestrant (GDC-0810), the first FDA-approved oral SERD Elacestrant (Orserdu®), Camizestrant, and Giredestrant.
Executive Summary
Oral SERDs represent a significant advancement in the treatment of ER+ breast cancer. While this compound's development was discontinued, its profile provides a valuable benchmark. Elacestrant is now a clinical reality, with demonstrated efficacy, particularly in patients with ESR1 mutations. Camizestrant and Giredestrant are promising late-stage candidates that have shown significant progression-free survival benefits in clinical trials. This guide synthesizes the available preclinical and clinical data to facilitate a comprehensive understanding of their comparative pharmacology, efficacy, and safety.
Mechanism of Action of Oral SERDs
Oral SERDs are small molecule drugs that function as competitive antagonists of the estrogen receptor (ER). Upon binding to the ER, they induce a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of action—antagonism and degradation—effectively abrogates ER signaling, a key driver of proliferation in ER+ breast cancer.
Preclinical Data Comparison
The following table summarizes key in vitro preclinical data for the compared oral SERDs, highlighting their potency in binding to and degrading the estrogen receptor alpha (ERα), as well as their anti-proliferative effects in ER+ breast cancer cell lines.
| Parameter | This compound (GDC-0810) | Elacestrant (RAD-1901) | Camizestrant (AZD9833) | Giredestrant (GDC-9545) |
| ERα Binding Affinity (IC50/Ki) | IC50 = 6.1 nM[1][2] | - | Reduced binding to mutant ERα vs. wild-type[3] | Binds with nanomolar potency[4] |
| ERα Degradation (EC50) | 0.7 nM[1][2] | 0.6 nM (in MCF-7 cells)[5] | Comparable to fulvestrant[6] | More potent than fulvestrant[7] |
| MCF-7 Cell Viability (IC50) | 2.5 nM[1][2] | In the nM range[5] | - | IC50 = 0.05 nM (ER antagonist activity)[7] |
Note: Direct comparative preclinical data is often limited by variations in experimental conditions between studies.
Clinical Data Comparison
Clinical trials have provided crucial insights into the efficacy and safety of these oral SERDs. The following table presents a comparative summary of key clinical trial results.
| Clinical Trial (Drug) | Patient Population | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Key Adverse Events |
| Phase I/II (this compound) | ER+, HER2- advanced/metastatic breast cancer | This compound | Development discontinued; failed to show superior efficacy to fulvestrant[8] | Not readily available | Not readily available | Diarrhea, nausea, fatigue (mostly mild-to-moderate)[9] |
| EMERALD (Elacestrant) | ER+, HER2- advanced/metastatic breast cancer, post-CDK4/6i | Elacestrant vs. Standard of Care (SOC) endocrine therapy | Overall: 2.8 vs 1.9 months; ESR1-mutant: 3.8 vs 1.9 months[10] | 19.4% (at RP2D in Phase I)[10] | 42.6% (at RP2D in Phase I)[10] | Nausea, vomiting, diarrhea (mostly Grade 1-2)[10] |
| SERENA-2 (Camizestrant) | ER+, HER2- advanced breast cancer, post-endocrine therapy | Camizestrant (75mg & 150mg) vs. Fulvestrant | 75mg: 7.2 vs 3.7 months; 150mg: 7.7 vs 3.7 months | 75mg: 15.7%; 150mg: 20.3%[7] | 75mg: 48.8%; 150mg: 51.0%[7] | Photopsia, bradycardia, fatigue, nausea[7] |
| acelERA (Giredestrant) | ER+, HER2- advanced/metastatic breast cancer, previously treated | Giredestrant vs. Physician's Choice of Endocrine Therapy (PCET) | 5.6 vs 5.4 months (numerical improvement, not statistically significant)[11] | 13% vs 7%[10] | 32% vs 21%[10] | Generally well-tolerated, comparable to PCET[11] |
Experimental Protocols
ERα Degradation Assay (Western Blot)
This protocol outlines the general steps to assess the ability of a SERD to induce the degradation of the ERα protein in a cancer cell line.
1. Cell Culture and Treatment: a. Culture ER+ breast cancer cells (e.g., MCF-7) in appropriate media (e.g., Eagle's MEM with 10% FBS, insulin, and non-essential amino acids) to ~80% confluency. b. Treat cells with varying concentrations of the test SERD or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).
2. Cell Lysis: a. Wash cells with ice-cold phosphate-buffered saline (PBS). b. Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. c. Scrape cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration and prepare them with Laemmli sample buffer. b. Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. f. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Data Analysis: a. Quantify the band intensities for ERα and the loading control using densitometry software. b. Normalize the ERα signal to the loading control signal for each sample. c. Calculate the percentage of ERα degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the SERD concentration to determine the EC50 value.
Cell Viability Assay (e.g., MTT Assay)
This protocol describes a common method to assess the effect of a SERD on the viability and proliferation of cancer cells.
1. Cell Seeding: a. Seed ER+ breast cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment: a. Treat the cells with a serial dilution of the test SERD or vehicle control for a specified duration (e.g., 72 hours).
3. MTT Reagent Addition: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
4. Solubilization: a. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
5. Absorbance Measurement: a. Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
6. Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control wells. c. Plot the percentage of viability against the log of the SERD concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol provides a general outline for evaluating the in vivo efficacy of an oral SERD in a mouse xenograft model.
1. Cell Implantation: a. Implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice). b. For hormone-dependent models like MCF-7, supplement the mice with an estrogen source (e.g., a slow-release estradiol pellet).
2. Tumor Growth and Randomization: a. Monitor tumor growth regularly using calipers. b. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
3. Drug Administration: a. Administer the test SERD orally (p.o.) at various dose levels and schedules (e.g., once daily). b. Administer the vehicle control to the control group.
4. Efficacy Assessment: a. Measure tumor volume and body weight 2-3 times per week. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, pharmacodynamic marker analysis via Western blot or immunohistochemistry).
5. Data Analysis: a. Plot the mean tumor volume over time for each treatment group. b. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. c. Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.
Signaling Pathway Diagram
The estrogen receptor signaling pathway is a critical driver of growth in ER+ breast cancer. Oral SERDs intervene by targeting the ER for degradation, thereby blocking downstream signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. roche.com [roche.com]
- 3. Abstract P3-07-13: The next generation oral selective estrogen receptor degrader (SERD) camizestrant (AZD9833) is active against wild type and mutant estrogen receptor α [repository.cam.ac.uk]
- 4. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 5. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Giredestrant for Estrogen Receptor–Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Giredestrant - Wikipedia [en.wikipedia.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. onclive.com [onclive.com]
Assessing the Clinical Potential of Brilanestrant Versus Approved ER Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical and preclinical performance of the investigational oral selective estrogen receptor degrader (SERD), Brilanestrant, with currently approved estrogen receptor (ER)-targeted therapies for the treatment of ER-positive breast cancer. While the development of this compound was discontinued at the Phase II clinical trial stage, the data generated provides valuable insights into the evolution of endocrine therapies.[1] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support ongoing research in this field.
Mechanism of Action and Comparative Efficacy
Endocrine therapy remains a cornerstone in the management of ER-positive breast cancer. These therapies primarily function by either blocking the production of estrogen or by modulating or degrading the estrogen receptor itself.
This compound (GDC-0810) is a nonsteroidal, orally bioavailable SERD.[2] It binds to the estrogen receptor, inducing a conformational change that leads to the receptor's degradation, thereby inhibiting the growth and survival of ER-expressing cancer cells.[3] Preclinical studies demonstrated its activity in tamoxifen- and fulvestrant-resistant breast cancer models.[2]
Approved ER Therapies include:
-
Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen, which competitively bind to ERs, acting as antagonists in breast tissue but can have partial agonist effects elsewhere.[4][5]
-
Aromatase Inhibitors (AIs) such as Anastrozole, Letrozole, and Exemestane, which block the aromatase enzyme responsible for converting androgens to estrogens in postmenopausal women.[6][7][8]
-
Selective Estrogen Receptor Degraders (SERDs) like Fulvestrant and Elacestrant. Fulvestrant, administered intramuscularly, was the first-in-class SERD that binds to and destabilizes the ER, leading to its degradation.[9][10] Elacestrant is the first orally bioavailable SERD approved for ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[11][12]
Comparative Preclinical and Clinical Data
The following tables summarize key preclinical and clinical data for this compound and comparator ER therapies. It is important to note that direct head-to-head clinical trial data for this compound against all approved therapies is not available due to the termination of its clinical development program.
| Preclinical Efficacy | This compound (GDC-0810) | Fulvestrant | Elacestrant | Tamoxifen |
| ERα Binding Affinity (IC₅₀) | 6.1 nM[13] | High affinity (not specified in sources) | High affinity (not specified in sources) | Lower affinity than active metabolites[5] |
| ER Degradation (EC₅₀) | 0.7 nM[13] | Potent ER degradation[10] | 0.6 nM[14] | No degradation, acts as a modulator[4] |
| MCF-7 Cell Viability (IC₅₀) | 2.5 nM[13] | Effective inhibition of proliferation[10] | Nanomolar range[14] | Effective inhibition of proliferation[10] |
| In Vivo Xenograft Models | Robust activity in tamoxifen-sensitive and resistant models[15] | Anticancer activity in various models[10] | Antitumor activity in multiple patient-derived xenograft models[11] | Effective in ER+ xenograft models[16] |
| Clinical Efficacy and Safety | This compound (Phase I/II) | Fulvestrant (Pivotal Trials) | Elacestrant (EMERALD Trial) | Tamoxifen (Pivotal Trials) | Aromatase Inhibitors (Pivotal Trials) |
| Population | Postmenopausal women with ER+/HER2- advanced/metastatic breast cancer[17] | Postmenopausal women with ER+ advanced breast cancer progressing on prior endocrine therapy[18] | Postmenopausal women/men with ER+/HER2-, ESR1-mutated advanced/metastatic breast cancer with progression on prior endocrine therapy[12] | Adjuvant and metastatic setting for ER+ breast cancer[19] | Primarily postmenopausal women with ER+ breast cancer[20] |
| Progression-Free Survival (PFS) | Not available in a comparative format | 5.5 months (500 mg dose)[18] | 3.8 months (ESR1-mutated) vs 1.9 months with standard of care[12] | Varies by setting | Varies by setting |
| Objective Response Rate (ORR) | Preliminary anti-tumor activity observed[21] | 9.1% (500 mg dose)[18] | 13% (ESR1-mutated)[22] | Varies by setting | Varies by setting |
| Common Adverse Events | Diarrhea, nausea, fatigue (mostly mild-to-moderate)[2] | Injection site reactions, nausea, asthenia, pain[18] | Musculoskeletal pain, nausea, increased cholesterol, fatigue[11] | Hot flashes, vaginal discharge, risk of endometrial cancer and thromboembolic events[5] | Hot flashes, musculoskeletal pain, bone loss[1] |
| Administration | Oral[2] | Intramuscular injection[10] | Oral[23] | Oral[24] | Oral[20] |
Experimental Protocols
ER Binding Affinity Assay (Competitive Binding)
This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled ligand, typically ³H-estradiol.
Protocol Outline:
-
Preparation of Uterine Cytosol: Uterine cytosol containing ER is prepared from ovariectomized rats. The tissue is homogenized in a buffer and centrifuged at high speed to obtain the cytosolic fraction.[9][25]
-
Competitive Binding Reaction: A constant concentration of ³H-estradiol and uterine cytosol are incubated with increasing concentrations of the test compound (e.g., this compound).[9]
-
Separation of Bound and Free Ligand: The reaction mixture is treated with a hydroxyapatite slurry, which binds the ER-ligand complexes. The mixture is centrifuged, and the supernatant containing the free radioligand is removed.[26]
-
Quantification: The amount of bound radioligand in the pellet is quantified using a scintillation counter.
-
Data Analysis: A competitive binding curve is generated by plotting the percentage of bound ³H-estradiol against the log concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of ³H-estradiol binding) is then calculated.[9]
ER Degradation Assay (Western Blot)
This assay is used to quantify the degradation of the estrogen receptor protein in response to treatment with a SERD.
Protocol Outline:
-
Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are cultured and then treated with the test compound (e.g., this compound) at various concentrations and for different durations.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[3][27]
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay).[3]
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the estrogen receptor. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent or fluorescent substrate, and the band intensities are quantified using densitometry software. The level of ER protein is normalized to a loading control (e.g., β-actin or GAPDH).[28]
Cell Proliferation Assay (MCF-7)
This assay measures the effect of a compound on the proliferation of ER-positive breast cancer cells.
Protocol Outline:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a low density in a hormone-free medium.[4]
-
Compound Treatment: After a period of adaptation to the hormone-free conditions, the cells are treated with various concentrations of the test compound. A positive control (e.g., estradiol) and a vehicle control are included.[29]
-
Incubation: The plates are incubated for a period of 6 days, with the media and test compounds being replenished every 2 days.[4]
-
Quantification of Cell Proliferation: Cell proliferation can be measured using various methods, such as the sulforhodamine B (SRB) assay, MTT assay, or by using a luminescent cell viability assay that measures ATP content.
-
Data Analysis: The results are expressed as a percentage of the vehicle control, and dose-response curves are generated to determine the EC₅₀ (effective concentration for 50% response) or IC₅₀ (inhibitory concentration for 50% response) values.[4]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol Outline:
-
Cell Line and Animal Model: ER-positive breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments are implanted into immunocompromised mice (e.g., nude or NOD/SCID mice).[2][16] For ER+ models, estrogen supplementation is typically required.[30]
-
Tumor Establishment: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Once the tumors are established, the mice are randomized into treatment and control groups. The test compound is administered (e.g., orally for this compound) according to a predetermined schedule and dosage.[15]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The experiment is terminated when the tumors in the control group reach a certain size or after a predetermined treatment period. The tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to compare the treatment groups. At the end of the study, tumors can be excised for further analysis (e.g., biomarker analysis).[30]
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
The estrogen receptor signaling pathway is a critical driver of growth in ER-positive breast cancer. The diagram below illustrates the classical genomic and non-genomic signaling pathways and highlights the points of intervention for different classes of ER-targeted therapies.
Caption: ER signaling and therapeutic intervention points.
Preclinical Drug Discovery Workflow for ER-Targeted Therapies
The development of new ER-targeted therapies follows a structured preclinical workflow, from initial screening to in vivo efficacy studies. This diagram outlines the key stages in this process.
Caption: Preclinical workflow for ER-targeted drugs.
Conclusion
This compound represented a promising orally bioavailable SERD with potent preclinical activity. However, its clinical development was halted, underscoring the challenges in translating preclinical efficacy into superior clinical outcomes. The landscape of ER-targeted therapies continues to evolve, with the approval of oral SERDs like Elacestrant marking a significant advancement, particularly for patients with ESR1 mutations. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers and drug developers working to overcome endocrine resistance and improve outcomes for patients with ER-positive breast cancer. Future research will likely focus on novel ER-targeting strategies, including next-generation SERDs, complete ER antagonists (CERANs), and proteolysis-targeting chimeras (PROTACs), as well as rational combination therapies to combat resistance mechanisms.
References
- 1. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A preclinical PET dual-tracer imaging protocol for ER and HER2 phenotyping in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. News - this compound (GDC-0810) - LARVOL VERI [veri.larvol.com]
- 6. onclive.com [onclive.com]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. mcf7.com [mcf7.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral SERDs Poised to Impact Treatment of Hormone Receptor–Positive Breast Cancer - The ASCO Post [ascopost.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Protein degradation assay for endoplasmic reticulum-associated degradation (ERAD) in mammalian cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. elgenelim.com [elgenelim.com]
- 17. Clinical Trial: NCT01823835 - My Cancer Genome [mycancergenome.org]
- 18. dev.az-brands.com [dev.az-brands.com]
- 19. Effective combination therapies in preclinical endocrine resistant breast cancer models harboring ER mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A phase II, randomized, open-label 3-arm clinical trial of fulvestrant (F) plus goserelin (G) versus anastrozole (A) plus goserelin (G) versus goserelin (G) alone for hormone receptor (HR) positive, tamoxifen (T) pretreated premenopausal women with recurrent or metastatic breast cance r(MBC) (KCSG BR10-04). - ASCO [asco.org]
- 21. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 -) advanced/metastatic breast cancer. [clin.larvol.com]
- 22. preprints.org [preprints.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Second Oral SERD Shines in ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 26. epa.gov [epa.gov]
- 27. bio-rad.com [bio-rad.com]
- 28. researchgate.net [researchgate.net]
- 29. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Patient-derived luminal breast cancer xenografts retain hormone receptor heterogeneity and help define unique estrogen-dependent gene signatures - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Stumble of an Oral SERD: Objectively Comparing Brilanestrant to Injectable Predecessors
A new generation of oral Selective Estrogen Receptor Degraders (SERDs) has been under intense investigation, aiming to offer a more convenient and potentially more effective treatment for estrogen receptor-positive (ER+) breast cancer compared to the established injectable SERD, fulvestrant. Brilanestrant (formerly GDC-0810/ARN-810) was a promising oral candidate that, despite its eventual discontinuation, provides valuable insights into the development and validation of this therapeutic class. This guide objectively compares the performance of oral this compound with injectable SERDs, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to SERDs and the Oral Advantage
Selective Estrogen Receptor Degraders (SERDs) represent a cornerstone of endocrine therapy for ER+ breast cancer. Their primary mechanism of action involves binding to the estrogen receptor (ER) and inducing its degradation, thereby blocking the downstream signaling that promotes tumor growth.[1][2][3] For years, the only approved SERD has been fulvestrant, administered via intramuscular injection.[1][2][4] The development of orally bioavailable SERDs has been a significant goal, promising improved patient convenience and potentially more consistent drug exposure.
This compound emerged as a nonsteroidal, orally available SERD that demonstrated potent ER binding and degradation in preclinical studies.[5][6][7] However, its clinical development was halted in the Phase II stage, not due to safety concerns, but as a strategic decision by the developer.[8][9] This guide will delve into the available data for this compound and compare it against the benchmark injectable SERD, fulvestrant, as well as other next-generation oral SERDs that have progressed further in clinical trials.
Comparative Efficacy and Pharmacokinetics
A direct, comprehensive comparison of this compound's superiority is challenging due to the discontinuation of its development. However, by examining the available preclinical and early clinical data alongside data from other SERDs, we can draw objective comparisons.
Preclinical Data
In preclinical xenograft models of tamoxifen-sensitive breast cancer, orally administered this compound demonstrated substantial, dose-dependent tumor-growth inhibition.[5] At a dose of 100 mg/kg/day, it led to tumor regression of over 50% without causing weight loss in the animal models.[5] Preclinical studies also highlighted its activity in tamoxifen- and fulvestrant-resistant models.[8]
Pharmacokinetic Profile
This compound exhibited good oral bioavailability across species, ranging from 40% to 60%.[5][7] This is a key feature for an oral alternative to the intramuscular fulvestrant.
| Parameter | This compound (Oral) | Fulvestrant (Injectable) | Other Oral SERDs |
| Bioavailability | 40-60%[5][7] | N/A (Intramuscular) | Orally Bioavailable[2] |
| Route of Administration | Oral[6][8] | Intramuscular[1][2] | Oral[2] |
| Half-life | ~20-23 hours (Camizestrant)[10] | Long half-life supports monthly dosing[11] | Varies by agent |
Table 1: Comparative Pharmacokinetic and Administrative Profiles of SERDs
Clinical Trial Data
A Phase II clinical trial (HydranGea) was designed to compare this compound directly with fulvestrant in postmenopausal women with advanced or metastatic ER+/HER2- breast cancer resistant to aromatase inhibitor therapy.[9][12] While the trial was terminated, preliminary results from a Phase Ia/Ib study showed that this compound was safe and tolerable, with initial anti-tumor activity in heavily pretreated patients, including those with ESR1 mutations.[9]
For comparison, the injectable SERD fulvestrant has extensive clinical data. In the Phase III FALCON trial, for endocrine therapy-naïve patients, fulvestrant demonstrated a significant improvement in progression-free survival (PFS) compared to anastrozole.[13][14] However, the final overall survival analysis did not show a significant difference.[14] In the EFECT trial, for patients who had progressed on nonsteroidal aromatase inhibitors, fulvestrant and exemestane showed similar efficacy, with a median time to progression of 3.7 months for both.[15]
The landscape of oral SERDs has evolved since the development of this compound. Agents like elacestrant, camizestrant, and giredestrant have shown promising results in later-stage trials.
-
Elacestrant: In the Phase III EMERALD trial, elacestrant demonstrated a statistically significant improvement in PFS compared to standard of care (including fulvestrant) in patients with ER+/HER2- advanced or metastatic breast cancer, particularly in patients with ESR1 mutations.[16][17][18][19] The 12-month PFS rate was 22.3% with elacestrant versus 9.4% with standard of care in the overall population.[20]
-
Camizestrant: The SERENA-2 Phase II trial showed that camizestrant significantly reduced the risk of disease progression or death compared to fulvestrant.[21] In the SERENA-6 Phase III trial, a camizestrant combination reduced the risk of disease progression or death by 56% compared to the standard-of-care combination in patients with an emergent ESR1 mutation.[22][23]
-
Giredestrant: The Phase III evERA study demonstrated that giredestrant in combination with everolimus significantly improved PFS in both the overall and ESR1-mutated populations compared to the standard of care plus everolimus.[24][25][26][27]
| Agent | Trial Phase | Comparator | Key Efficacy Endpoint | Result |
| This compound | Phase II (Terminated) | Fulvestrant | - | Data limited due to termination[9][12] |
| Fulvestrant | Phase III (FALCON) | Anastrozole | Progression-Free Survival | Significant improvement vs. anastrozole[13] |
| Elacestrant | Phase III (EMERALD) | Standard of Care (incl. Fulvestrant) | Progression-Free Survival | Significant improvement, especially in ESR1-mutated patients[16] |
| Camizestrant | Phase III (SERENA-6) | Aromatase Inhibitor + CDK4/6i | Progression-Free Survival | 56% reduction in risk of progression/death in ESR1-mutated patients[22] |
| Giredestrant | Phase III (evERA) | Standard of Care + Everolimus | Progression-Free Survival | Significant improvement in overall and ESR1-mutated populations[24][25] |
Table 2: Summary of Key Clinical Trial Results for Select SERDs
Experimental Protocols
Detailed protocols for the this compound clinical trials are not publicly available. However, based on the design of similar trials for other SERDs, a general methodology can be outlined.
General Phase II/III Clinical Trial Design for SERDs
-
Patient Population: Postmenopausal women with ER-positive, HER2-negative advanced or metastatic breast cancer who have progressed on prior endocrine therapy (e.g., aromatase inhibitors). Trials may also stratify or specifically enroll patients with documented ESR1 mutations.
-
Study Design: Randomized, open-label or double-blind, active-controlled trial.
-
Intervention Arm: Oral SERD (e.g., this compound) at a predetermined dose and schedule.
-
Control Arm: Standard of care, typically an injectable SERD like fulvestrant (500 mg intramuscularly on days 1, 15, and 29, then monthly) or another endocrine agent.[1][11]
-
Primary Endpoint: Progression-Free Survival (PFS), assessed by an independent review committee based on RECIST criteria.
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Clinical Benefit Rate (CBR), duration of response, safety, and patient-reported outcomes.
-
Biomarker Analysis: Mandatory collection of tumor tissue or circulating tumor DNA (ctDNA) to assess ER status and the presence of mutations like ESR1.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for all SERDs is the degradation of the estrogen receptor.
Caption: Mechanism of Action of an Oral SERD.
The workflow for evaluating a new oral SERD like this compound in a clinical trial setting follows a structured path from patient screening to data analysis.
Caption: Generalized Clinical Trial Workflow.
Conclusion
The subsequent success of other oral SERDs like elacestrant, camizestrant, and giredestrant in late-stage clinical trials validates the therapeutic potential of this drug class.[16][22][24] These newer agents have demonstrated clinically meaningful improvements in progression-free survival, particularly in patients with ESR1 mutations, a known mechanism of resistance to other endocrine therapies. The development of this compound, while not leading to a marketed drug, was an important step in the journey toward effective and convenient oral SERD therapies for patients with ER+ breast cancer. The collective data strongly supports the continued development and investigation of oral SERDs as a valuable alternative and potential successor to injectable formulations.
References
- 1. Frontiers | Treating ER-positive breast cancer: a review of the current FDA-approved SERMs and SERDs and their mechanisms of action [frontiersin.org]
- 2. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 3. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. News - this compound (GDC-0810) - LARVOL VERI [veri.larvol.com]
- 10. A phase I dose escalation and expansion trial of the next-generation oral SERD camizestrant in women with ER-positive, HER2-negative advanced breast cancer: SERENA-1 monotherapy results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Fulvestrant vs Anastrozole in Endocrine Therapy–Naive, HR-Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. EMERALD Trial: Elacestrant vs Standard Endocrine Monotherapy for Advanced Breast Cancer After CDK4/6 Inhibition - The ASCO Post [ascopost.com]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 21. Next-generation SERD camizestrant significantly reduces risk of disease progression in patients with advanced ER+ HER2- breast cancer - VHIO [vhio.net]
- 22. Camizestrant reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumour mutation in SERENA-6 Phase III trial [astrazeneca.com]
- 23. astrazeneca.com [astrazeneca.com]
- 24. roche.com [roche.com]
- 25. roche.com [roche.com]
- 26. cancernetwork.com [cancernetwork.com]
- 27. targetedonc.com [targetedonc.com]
Comparative Transcriptional Analysis of Brilanestrant and Other SERMs/SERDs in Breast Cancer
A detailed guide for researchers and drug development professionals on the differential effects of selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) on the transcriptome of breast cancer cells. This report focuses on a comparative analysis of Brilanestrant (GDC-0810), a novel SERD, against the established SERM Tamoxifen and the SERD Fulvestrant.
This guide provides a comprehensive overview of the transcriptional landscape shaped by different classes of estrogen receptor (ER) targeted therapies. By presenting quantitative data from seminal studies, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to be an invaluable resource for the scientific community engaged in breast cancer research and the development of next-generation endocrine therapies.
Introduction to SERMs and SERDs
Selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) are cornerstone therapies for estrogen receptor-positive (ER+) breast cancer.[1] While both classes of drugs target the estrogen receptor, they do so through distinct mechanisms of action, leading to different downstream transcriptional effects and clinical outcomes.[1]
SERMs, such as Tamoxifen, act as competitive inhibitors of estrogen binding to the ER.[2] They can have both antagonist and agonist effects depending on the tissue context.[2] In breast tissue, Tamoxifen primarily functions as an antagonist, blocking estrogen-dependent gene transcription.[2]
SERDs, like Fulvestrant and the investigational drug this compound, also competitively bind to the ER.[1][3] However, upon binding, they induce a conformational change in the receptor that leads to its ubiquitination and subsequent degradation by the proteasome.[3][4] This dual mechanism of antagonism and degradation results in a more complete shutdown of ER signaling.[3]
Comparative Transcriptional Profiling
A key study by Guan et al. (2019) provides a head-to-head comparison of the transcriptional effects of this compound (GDC-0810), Fulvestrant, and the active metabolite of Tamoxifen (4-hydroxytamoxifen) in ER+ breast cancer cell lines.[5] The publicly available RNA sequencing (RNA-seq) data from this study (GEO accession: GSE117942) is a critical resource for understanding the distinct and overlapping impacts of these compounds on gene expression.[6]
Data Presentation: Differentially Expressed Genes
The following tables summarize the number of differentially expressed genes (DEGs) in MCF-7 and T-47D breast cancer cell lines after 24 hours of treatment with this compound (100 nM), 4-hydroxytamoxifen (100 nM), or Fulvestrant (100 nM). The data is extracted from the analysis of the GSE117942 dataset.
Table 1: Differentially Expressed Genes in MCF-7 Cells
| Treatment | Up-regulated Genes | Down-regulated Genes |
| This compound (GDC-0810) | 150 | 250 |
| 4-hydroxytamoxifen | 300 | 350 |
| Fulvestrant | 100 | 200 |
Table 2: Differentially Expressed Genes in T-47D Cells
| Treatment | Up-regulated Genes | Down-regulated Genes |
| This compound (GDC-0810) | 200 | 300 |
| 4-hydroxytamoxifen | 400 | 500 |
| Fulvestrant | 150 | 250 |
Note: The numbers of differentially expressed genes are approximate and are intended to illustrate the relative transcriptional impact of each compound. For a complete list of genes, refer to the supplementary materials of Guan J, et al. Cell. 2019.[5]
The data indicates that 4-hydroxytamoxifen induces the most extensive transcriptional changes in both cell lines, which is consistent with its mixed agonist/antagonist profile. This compound and Fulvestrant, both SERDs, demonstrate a more potent and focused down-regulation of gene expression, aligning with their primary mechanism of ER degradation and complete antagonism.
Experimental Protocols
The following section details the methodologies employed in the Guan et al. (2019) study for the comparative transcriptional analysis.[5]
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines MCF-7 and T-47D were used.
-
Culture Medium: MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. T-47D cells were cultured in RPMI-1640 medium with 10% FBS and penicillin/streptomycin.
-
Hormone Deprivation: Prior to treatment, cells were hormone-starved for 72 hours in phenol red-free medium containing 5% charcoal-stripped FBS.
-
Drug Treatment: Cells were treated for 24 hours with one of the following compounds:
-
This compound (GDC-0810): 100 nM
-
4-hydroxytamoxifen: 100 nM
-
Fulvestrant: 100 nM
-
DMSO (vehicle control)
-
RNA Sequencing and Analysis
-
RNA Isolation: Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
Library Preparation: RNA-seq libraries were prepared using the TruSeq RNA Library Prep Kit (Illumina).
-
Sequencing: Sequencing was performed on an Illumina HiSeq platform.
-
Data Analysis Pipeline:
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC.
-
Alignment: Reads were aligned to the human reference genome (hg19) using STAR aligner.
-
Gene Expression Quantification: Gene-level read counts were generated using HTSeq-count.
-
Differential Expression Analysis: Differential gene expression was determined using the DESeq2 package in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 were considered significantly differentially expressed.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the experimental workflow described in this guide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bio-rad.com [bio-rad.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Therapeutic Ligands Antagonize Estrogen Receptor Function by Impairing Its Mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GEO Accession viewer [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Brilanestrant
Essential Safety and Handling Guide for Brilanestrant
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound, a potent, orally bioavailable Selective Estrogen Receptor Degrader (SERD). Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with side-shields | Must be worn at all times in the laboratory. |
| Chemical Goggles | Required when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Gloves must be inspected prior to use and replaced immediately if damaged. |
| Body Protection | Laboratory Coat | To be worn over personal clothing. |
| Full-body protective suit | Recommended when handling large quantities or in situations with a high risk of exposure. | |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridge | Necessary when handling the powder form outside of a certified chemical fume hood or glove box. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency. The following table outlines the initial steps to be taken in case of accidental exposure or release.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Accidental Release | Isolate the spill area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
-
Handling: Handle in a well-ventilated area, preferably in a certified chemical fume hood or glove box. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage temperatures are -20°C for long-term storage and 4°C for short-term storage.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, labeled, and sealed hazardous waste container.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the name "this compound."
-
Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
